2-Amino-3-iodonaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465524 | |
| Record name | 2-AMINO-3-IODONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-14-5 | |
| Record name | 2-AMINO-3-IODONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Versatility of 2-Amino-3-iodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-iodonaphthalene is a valuable synthetic intermediate possessing a unique combination of functional groups that lend themselves to a variety of chemical transformations. The presence of a nucleophilic amino group, a versatile iodine atom, and an extended aromatic naphthalene scaffold makes it a compelling building block in medicinal chemistry, materials science, and dye synthesis. This technical guide provides an in-depth overview of the synthesis of this compound, its potential applications in cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds, and its role in the synthesis of heterocyclic systems and other functional molecules. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to facilitate its use in research and development.
Introduction
The strategic functionalization of aromatic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. Naphthalene derivatives, in particular, are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This compound stands out as a particularly useful bifunctional building block. The amino group can act as a directing group, a nucleophile, or a precursor to other functionalities, while the iodine atom is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. This guide explores the synthetic utility of this compound, providing a technical resource for its application in various synthetic endeavors.
Synthesis of this compound
The synthesis of this compound has been a subject of some debate in the chemical literature. While an early report suggested a direct iodination of 2-naphthylamine, subsequent studies have clarified the regioselectivity of this reaction and provided a more reliable synthetic route.
Directed Ortho-Metalation of N-Boc-2-aminonaphthalene
A robust and regioselective method for the synthesis of this compound involves the directed ortho-metalation of N-tert-butoxycarbonyl (Boc)-protected 2-aminonaphthalene.[1] The Boc protecting group is crucial for directing the metalation to the C3 position and preventing side reactions involving the amino group.
Experimental Protocol:
-
Protection of 2-aminonaphthalene: To a solution of 2-aminonaphthalene in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or 4-dimethylaminopyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate N-Boc-2-aminonaphthalene.
-
Directed Ortho-Metalation and Iodination: Dissolve the N-Boc-2-aminonaphthalene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). Add a strong lithium base, such as sec-butyllithium or tert-butyllithium, dropwise to effect deprotonation at the C3 position. After stirring for a specified time, quench the resulting lithiated species with an iodine source, such as a solution of iodine in THF or 1,2-diiodoethane.
-
Deprotection: After quenching, the reaction mixture is warmed to room temperature and subjected to an acidic workup (e.g., with dilute HCl) to cleave the Boc protecting group, yielding this compound. The product is then purified by column chromatography.
This method provides a predictable and scalable route to the desired product, with the 3-iodo isomer being favored over the 1-iodo isomer in a reported ratio of 78:22.[1]
Diagram of Synthetic Pathway
References
An In-depth Technical Guide to 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Amino-3-iodonaphthalene. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. This document compiles available data on its synthesis, physical characteristics, and spectral properties, while also highlighting areas where further experimental investigation is warranted. Due to the limited availability of specific experimental data for this compound, this guide also provides expected characteristics based on the known properties of its constituent functional groups.
Chemical and Physical Properties
This compound is an aromatic organic compound containing a naphthalene backbone substituted with both an amino and an iodo group. These functional groups make it a potentially valuable intermediate in various chemical syntheses.[1]
Core Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈IN | [2][3][4][5] |
| Molecular Weight | 269.08 g/mol | [2][5] |
| CAS Number | 116632-14-5 | [2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | 86°C to 92°C (range from commercial suppliers) | [6] |
| Boiling Point | Not available | - |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF, with limited solubility in water. | [1] |
Structural Information
Caption: Molecular structure of this compound.
Synthesis Protocols
Synthesis via Reduction of 2-Iodo-3-nitronaphthalene
This method involves the reduction of a nitro group to an amine.
Caption: Workflow for synthesis via reduction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-iodo-3-nitronaphthalene in ethanol.
-
Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂), to the solution. The mixture is then heated to reflux.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.[7][8]
Synthesis via Directed Ortho-metallation
This regioselective method involves the protection of the amino group, followed by directed iodination.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. web.pdx.edu [web.pdx.edu]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
A Technical Guide to the Synthesis of 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Amino-3-iodonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, providing experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its utility stems from the presence of three distinct functional handles: a nucleophilic amino group, an aromatic naphthalene core, and a versatile iodine atom that can participate in a wide range of cross-coupling reactions. This guide outlines the two primary successful synthetic strategies for its preparation and discusses a common pitfall associated with direct iodination approaches.
Synthesis Route 1: Multi-step Synthesis from 2-Bromonaphthalene
This classical approach involves a four-step sequence starting from commercially available 2-bromonaphthalene. The key steps are nitration, halogen exchange, and reduction of the nitro group.
Experimental Protocols
Step 1: Nitration of 2-Bromonaphthalene
A detailed protocol for the selective nitration of 2-bromonaphthalene to yield 3-bromo-2-nitronaphthalene is crucial for this route. While various nitration conditions exist, a common method involves the use of a nitrating mixture of nitric acid and sulfuric acid at controlled temperatures.
-
Protocol: To a cooled (0 °C) solution of 2-bromonaphthalene in a suitable solvent such as acetic anhydride, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction temperature is maintained below 5 °C for the duration of the addition. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and recrystallized.
Step 2: Halogen Exchange of 3-Bromo-2-nitronaphthalene
The conversion of the bromo-substituent to an iodo-substituent is typically achieved via a Finkelstein-type reaction.
-
Protocol: A mixture of 3-bromo-2-nitronaphthalene and a significant excess of sodium iodide is heated in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried, and concentrated to yield 3-iodo-2-nitronaphthalene.
Step 3: Reduction of 3-Iodo-2-nitronaphthalene
The final step involves the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.
-
Protocol: To a solution of 3-iodo-2-nitronaphthalene in a solvent such as ethanol or ethyl acetate, a reducing agent like tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) is used.[1] The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The product is then isolated by basifying the reaction mixture and extracting with an organic solvent. The organic extracts are dried and concentrated to afford this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Typical Yield |
| Nitration | 2-Bromonaphthalene | 3-Bromo-2-nitronaphthalene | HNO₃, H₂SO₄ | Moderate |
| Halogen Exchange | 3-Bromo-2-nitronaphthalene | 3-Iodo-2-nitronaphthalene | NaI, DMF | Good |
| Reduction | 3-Iodo-2-nitronaphthalene | This compound | SnCl₂·2H₂O, HCl or H₂, Pd/C | High |
Synthesis Route 2: Directed Ortho-Metalation (DoM) of N-Boc-2-aminonaphthalene
This more modern and regioselective approach utilizes a directing group to achieve lithiation and subsequent iodination at the desired C3 position of the naphthalene ring. The tert-butyloxycarbonyl (Boc) group is an effective directing group for this transformation.
Experimental Protocols
Step 1: N-Boc Protection of 2-Aminonaphthalene
The first step is the protection of the amino group of 2-aminonaphthalene with a Boc group.
-
Protocol: To a solution of 2-aminonaphthalene in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any excess (Boc)₂O, followed by drying and evaporation of the solvent to yield N-Boc-2-aminonaphthalene.
Step 2: Directed Ortho-Metalation and Iodination
This is the key step where the C3 position is selectively functionalized.
-
Protocol (based on the work of Baudoin et al.): A solution of N-Boc-2-aminonaphthalene in an ethereal solvent such as diethyl ether or THF is cooled to a low temperature (typically -78 °C). A strong organolithium base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), is then added dropwise. The reaction mixture is stirred at this low temperature for a period to allow for complete ortho-lithiation. An iodinating agent, such as iodine (I₂) or 1,2-diiodoethane, is then added to the reaction mixture. After stirring for a further period, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give N-Boc-2-amino-3-iodonaphthalene. This reaction is regioselective, favoring the 3-iodo isomer.
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the desired product.[2][3]
-
Protocol: The N-Boc-2-amino-3-iodonaphthalene is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added.[3] The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure. The resulting salt is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free amine is extracted with an organic solvent. The organic extracts are dried and concentrated to afford this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Typical Yield |
| Boc Protection | 2-Aminonaphthalene | N-Boc-2-aminonaphthalene | (Boc)₂O, Et₃N | High |
| DoM & Iodination | N-Boc-2-aminonaphthalene | N-Boc-2-amino-3-iodonaphthalene | s-BuLi or t-BuLi, I₂ or C₂H₄I₂ | Good |
| Boc Deprotection | N-Boc-2-amino-3-iodonaphthalene | This compound | TFA or HCl | High |
Cautionary Note: Direct Iodination of 2-Naphthylamine
Attempts to directly iodinate 2-naphthylamine to obtain this compound have been reported. However, detailed studies have shown that these methods can be misleading. For instance, the iodination of 2-naphthylamine with a mixture of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in the presence of hydrochloric acid was initially reported to yield this compound. Subsequent research has demonstrated that this reaction exclusively produces the regioisomer, 2-amino-1-iodonaphthalene .
Researchers should be aware of this potential for misidentification and rely on spectroscopic data for accurate structural assignment. The significant difference in the NMR spectra of the 1-iodo and 3-iodo isomers allows for their unambiguous differentiation.
Conclusion
The synthesis of this compound can be reliably achieved through two primary routes: a multi-step synthesis starting from 2-bromonaphthalene and a more modern directed ortho-metalation approach. The choice of route will depend on the availability of starting materials, desired scale, and the specific requirements of the research. The directed ortho-metalation route offers advantages in terms of regioselectivity and potentially higher overall yields. It is crucial for researchers to be cautious with reports of direct iodination of 2-naphthylamine, as these methods have been shown to yield the undesired 2-amino-1-iodonaphthalene isomer. Careful execution of the detailed protocols and thorough characterization of the products are essential for successful synthesis.
References
The Chemical Landscape of 2-Amino-3-iodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of 2-Amino-3-iodonaphthalene (also known as 3-Iodo-2-naphthylamine). This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₁₀H₈IN.[1] Its structure consists of a naphthalene ring system substituted with an amino group (-NH₂) at the 2-position and an iodine atom (-I) at the 3-position. The presence of these functional groups on the rigid naphthalene scaffold makes it an interesting building block for the synthesis of more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and analysis of structurally related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈IN | [1] |
| Molecular Weight | 269.08 g/mol | [1] |
| CAS Number | 116632-14-5 | [1] |
| Appearance | Expected to be a solid, potentially crystalline, colorless to off-white, may darken on exposure to air and light. | General knowledge of aromatic amines and iodo-compounds |
| Melting Point | Not explicitly reported; likely >100 °C based on related aminonaphthalenes. | Predicted |
| Boiling Point | Not reported; expected to be high and likely to decompose upon heating. | Predicted |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water.[2] | Predicted |
Spectroscopic Data
The following table summarizes the predicted spectroscopic characteristics for this compound, which are crucial for its identification and characterization.
| Spectroscopy | Predicted Data |
| ¹H NMR (Proton NMR) | Aromatic protons (6H) would appear in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns of a substituted naphthalene ring. The amino protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. |
| ¹³C NMR (Carbon NMR) | Ten distinct signals for the naphthalene carbons would be expected. The carbon bearing the iodine (C-3) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-2) would be deshielded. |
| IR (Infrared) Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-I stretching vibration is expected in the far-infrared region (below 600 cm⁻¹). |
| MS (Mass Spectrometry) | The molecular ion peak (M⁺) would be observed at m/z = 269. A prominent peak at m/z = 142 would correspond to the loss of the iodine atom. |
Synthesis of this compound
The synthesis of this compound can be achieved through a few different routes, with the directed ortho-metallation of a protected 2-aminonaphthalene being a key method.[3]
Experimental Protocol: Synthesis via Directed ortho-Metallation
This protocol is based on the method described by Baudoin et al. and subsequent modifications.[3]
Step 1: Protection of 2-Naphthylamine
-
To a solution of 2-naphthylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield Boc-protected 2-aminonaphthalene.
Step 2: Directed ortho-Metallation and Iodination
-
Dissolve the Boc-protected 2-aminonaphthalene in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as sec-butyllithium or tert-butyllithium, to effect the directed ortho-metallation at the 3-position.
-
After stirring for a specified time, add a solution of an iodine source, such as 1,2-diiodoethane or iodine, in the same solvent.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude iodinated and protected product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid, and stir at room temperature.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, wash, dry, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Applications
While there is limited direct research on the biological activities of this compound, its structural motifs are present in compounds with known pharmacological properties.
-
Scaffold for Drug Discovery: The aminonaphthalene core is a privileged scaffold in medicinal chemistry. Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its mechanism of action.
-
Potential as an Intermediate: This compound serves as a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. This allows for the creation of a library of novel compounds for biological screening.
-
Research in Materials Science: The rigid, planar structure of the naphthalene ring, combined with the potential for hydrogen bonding from the amino group, suggests that derivatives of this compound could be explored for applications in organic electronics and materials science.
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents and advanced materials.
References
Technical Guide: 2-Amino-3-iodonaphthalene (CAS Registry Number: 116632-14-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-iodonaphthalene, a halogenated aromatic amine with potential applications in chemical synthesis and drug discovery. This document consolidates available information on its chemical properties, synthesis methodologies, and potential for further investigation. While direct biological data on this specific compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its utility as a building block for novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as 3-iodo-2-naphthylamine, is an organic compound with the chemical formula C₁₀H₈IN. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 116632-14-5 | |
| Molecular Formula | C₁₀H₈IN | |
| Molecular Weight | 269.08 g/mol | |
| Appearance | Not specified in available literature | |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The primary methods include halogen exchange followed by reduction, and directed ortho-metallation.
Synthesis via Directed Ortho-metallation of Boc-Protected 2-Aminonaphthalene
A convenient and regioselective method for the synthesis of this compound involves the directed ortho-metallation of N-Boc-protected 2-aminonaphthalene.[2] This approach provides a good yield of the desired 3-iodo isomer over the 1-iodo isomer.[2]
Experimental Protocol:
A detailed experimental protocol for a modified ortho-metallation approach is described in the literature.[2] The general steps are as follows:
-
Protection of 2-Aminonaphthalene: The amino group of 2-aminonaphthalene is first protected with a tert-butoxycarbonyl (Boc) group.
-
Ortho-metallation and Iodination: The Boc-protected intermediate undergoes directed ortho-metallation, followed by quenching with an iodine source (e.g., 1,2-diiodoethane) to introduce the iodine atom at the 3-position.
-
Deprotection: The Boc protecting group is subsequently cleaved to yield the final product, this compound.
The reaction is regioselective, favoring the 3-iodo isomer.[2]
Logical Workflow for Ortho-metallation Synthesis:
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Values | Reference |
| ¹H NMR | The proton NMR spectrum is a key tool for distinguishing between the 1-iodo and 3-iodo isomers. The absence of a pair of singlets for the homonuclear protons is indicative of the 3-iodo structure. | [2] |
| ¹³C NMR | The carbon NMR spectrum provides further confirmation of the carbon skeleton and the position of the substituents. | [2] |
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest potential as a scaffold or intermediate in medicinal chemistry. The aminonaphthalene core is present in various biologically active molecules, and the iodo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Derivatives of aminonaphthalenes have been investigated for a range of therapeutic areas, including:
-
Anticancer Agents: Various aminonaphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[3][4]
-
Antimicrobial Agents: Some aminonaphthalene compounds have demonstrated antimicrobial properties.
The presence of the iodine atom in this compound makes it a valuable precursor for introducing further molecular diversity through reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for the synthesis of complex organic molecules.
Potential Drug Discovery Workflow:
Conclusion
This compound is a readily accessible chemical entity with established synthetic routes. While direct data on its biological activity is currently scarce, its structural characteristics position it as a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The methodologies and information presented in this guide are intended to facilitate further research into the properties and applications of this compound and its derivatives in the fields of medicinal chemistry and drug development. Further investigation into its biological profile is warranted to unlock its full potential.
References
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic routes for the preparation of 2-Amino-3-iodonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details the most effective and reliable methods, including directed ortho-metalation and a multi-step synthesis involving nitration and halogen exchange. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate replication and adaptation in a laboratory setting.
Core Synthetic Strategies
Two principal and validated synthetic pathways for this compound have been identified in the chemical literature. The preferred and most regioselective method is the directed ortho-metalation of N-Boc-protected 2-aminonaphthalene. An alternative, albeit more challenging, multi-step sequence begins with the nitration of 2-bromonaphthalene, followed by reduction and halogen exchange. A third approach, the direct iodination of 2-naphthylamine, has been reported but is generally considered unreliable due to the preferential formation of the undesired 2-amino-1-iodonaphthalene isomer.
Method 1: Directed ortho-Metalation of N-Boc-2-aminonaphthalene
This approach is the most efficient and regioselective method for the synthesis of this compound. The Boc protecting group is crucial as it directs the metalation to the C3 position.
Experimental Protocol
Step 1: N-Boc Protection of 2-Aminonaphthalene
-
To a solution of 2-aminonaphthalene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-2-aminonaphthalene, which can often be used in the next step without further purification.
Step 2: Directed ortho-Lithiation and Iodination
-
Dissolve N-Boc-2-aminonaphthalene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C.
-
Add a strong organolithium base, such as sec-butyllithium or tert-butyllithium, dropwise to the solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the C3 position.
-
Quench the resulting lithium intermediate by the addition of an iodine source, such as a solution of 1,2-diiodoethane in the same anhydrous solvent.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the desired 3-iodo isomer from any 1-iodo regioisomer.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-2-amino-3-iodonaphthalene in a suitable solvent such as dichloromethane.
-
Add a strong acid, typically trifluoroacetic acid (TFA), and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity/Selectivity |
| N-Boc Protection | 2-Aminonaphthalene | (Boc)₂O, Triethylamine | Dichloromethane | Room Temp. | 2-4 h | >95% | High Purity |
| Directed ortho-Metalation & Iodination | N-Boc-2-aminonaphthalene | sec-Butyllithium, 1,2-Diiodoethane | Tetrahydrofuran | -78 °C | 1-2 h | 70-80% | 3-iodo:1-iodo ratio approx. 4:1 |
| N-Boc Deprotection | N-Boc-2-amino-3-iodonaphthalene | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 1-3 h | >90% | High Purity |
Workflow Diagram
Method 2: Multi-step Synthesis from 2-Bromonaphthalene
This classical approach involves a three-step sequence starting from commercially available 2-bromonaphthalene. The key challenge in this route is controlling the regioselectivity of the nitration step.
Experimental Protocol
Step 1: Nitration of 2-Bromonaphthalene
-
Dissolve 2-bromonaphthalene in a suitable solvent, such as acetic acid or a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
The crude product, a mixture of bromo-nitronaphthalene isomers, requires careful purification by recrystallization or column chromatography to isolate the desired 3-bromo-2-nitronaphthalene.
Step 2: Reduction of 3-Bromo-2-nitronaphthalene
-
Suspend 3-bromo-2-nitronaphthalene in a solvent such as ethanol or a mixture of ethanol and hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) dihydrate or iron powder.
-
Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base, such as a concentrated solution of sodium hydroxide, until the solution is alkaline.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-aminonaphthalene.
Step 3: Halogen Exchange (Finkelstein Reaction)
-
Dissolve 3-bromo-2-aminonaphthalene in a polar aprotic solvent such as acetone or dimethylformamide.
-
Add an excess of sodium iodide (NaI).
-
In some cases, a copper(I) catalyst and a ligand (e.g., a diamine) may be required to facilitate the aromatic Finkelstein reaction.[1]
-
Heat the reaction mixture to reflux for an extended period. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture, and if acetone is used as the solvent, the precipitated sodium bromide can be removed by filtration.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Nitration | 2-Bromonaphthalene | HNO₃, H₂SO₄ | Acetic Acid | 0-10 °C | 1-3 h | Variable | Yield of the desired 3-bromo-2-nitro isomer is often moderate. |
| Reduction | 3-Bromo-2-nitronaphthalene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-6 h | 70-90% | Iron powder can also be used as a more environmentally benign alternative. |
| Halogen Exchange | 3-Bromo-2-aminonaphthalene | NaI, CuI (cat.), Diamine ligand (cat.) | DMF | Reflux | 12-24 h | 50-70% | Reaction can be sluggish and may require optimization. |
Logical Relationship Diagram
References
Reactivity Profile of 2-Amino-3-iodonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-iodonaphthalene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a naphthalene core functionalized with both a nucleophilic amino group and a reactive iodo group at adjacent positions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key cross-coupling reactions, and its utility in the construction of complex heterocyclic systems. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel organic molecules.
Synthesis of this compound
The most common and regioselective method for the synthesis of this compound involves the directed ortho-lithiation of a protected 2-aminonaphthalene derivative. The Boc (tert-butyloxycarbonyl) group is a commonly employed protecting group for the amine functionality, which also serves as an effective directing group for the lithiation at the C3 position.
Experimental Protocol: Synthesis via Directed ortho-Lithiation
Step 1: Protection of 2-Aminonaphthalene
To a solution of 2-aminonaphthalene in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (Boc)₂O and a base, for instance, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the complete consumption of the starting material, which can be monitored by thin-layer chromatography (TLC). Following an aqueous workup and purification by column chromatography, N-Boc-2-aminonaphthalene is obtained in high yield.
Step 2: Directed ortho-Lithiation and Iodination
The N-Boc-2-aminonaphthalene is dissolved in an anhydrous ethereal solvent, typically THF or diethyl ether, and cooled to a low temperature (-78 °C is common). A strong lithium base, such as sec-butyllithium or tert-butyllithium, is then added dropwise to effect the ortho-lithiation at the C3 position. The resulting lithiated intermediate is then quenched by the addition of an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.
Step 3: Deprotection
The Boc protecting group is removed from the resulting 2-(N-Boc-amino)-3-iodonaphthalene by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol. After neutralization and extraction, the final product, this compound, is purified, typically by column chromatography.
Diagram of the Synthesis of this compound
Caption: Synthetic route to this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylethynyl compounds.
General Reaction Scheme:
Caption: General Sonogashira coupling of this compound.
Table 1: Representative Sonogashira Coupling Reactions of this compound Analogs
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[1] |
| 2 | 2-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | - | 96[2] |
| 3 | Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | - | 85[2] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Analogous System)
A representative procedure for a similar substrate, 2-amino-3-bromopyridine, is as follows: To a solution of 2-amino-3-bromopyridine (1 equivalent) in DMF are added phenylacetylene (1.2 equivalents), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and Et₃N (2 equivalents).[1] The reaction mixture is heated at 100 °C for 3 hours.[1] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2-amino-3-(phenylethynyl)pyridine.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine or amide.
General Reaction Scheme:
Caption: General Buchwald-Hartwig amination of this compound.
Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 24 | 86[3] |
| 2 | Aryl Halide | Amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 1 | -[2] |
| 3 | Aryl Bromide | N-methylpiperazine | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | - | -[4] |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline (General Procedure)
A general procedure involves the reaction of an aryl halide (1 equivalent) with an amine (1.2-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent such as toluene or dioxane. The reaction is typically heated until completion, as monitored by TLC or GC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, and the product is isolated and purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of this compound.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | - | 93[5] |
| 2 | 4-Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Glycerol | - | 1 | 85[6] |
| 3 | Bromo-aromatic | Phenylboronic acid | Pd₂(dba)₃ / PHOS ligand | CsF | THF | RT | 12 | -[7] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Biphasic Conditions)
A mixture of the aryl halide (1 equivalent), phenylboronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalent), and 2 M aqueous Na₂CO₃ solution is prepared in a toluene/dioxane (4:1) solvent mixture.[7] The mixture is degassed and then stirred at 85 °C under a nitrogen atmosphere for 4 hours.[7] After cooling, the reaction is filtered through celite, and the organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography.[7]
Application in the Synthesis of Heterocycles
The strategic placement of the amino and iodo groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly through intramolecular cyclization reactions following a primary cross-coupling step.
Synthesis of Benzo[a]carbazoles
While a direct synthesis of benzo[a]carbazoles from this compound is not extensively documented, a plausible synthetic strategy involves a two-step sequence: a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position, followed by a palladium-catalyzed intramolecular C-H amination.
Proposed Synthetic Pathway to Benzo[a]carbazoles:
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]
- 6. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
2-Amino-3-iodonaphthalene: A Technical Guide to Unlocking its Research Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-iodonaphthalene is a synthetically versatile building block with significant untapped potential in medicinal chemistry, materials science, and organic synthesis. Its unique trifunctional scaffold, comprising a naphthalene core, an amino group, and an iodine atom, offers a rich platform for the development of novel compounds with diverse applications. This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed synthetic protocols, tabulated spectroscopic data, and proposed avenues for future investigation. The strategic positioning of the amino and iodo substituents on the naphthalene ring allows for selective functionalization, making it an ideal starting material for the construction of complex molecular architectures.
Introduction
Naphthalene derivatives are a well-established class of compounds with a broad spectrum of biological activities and material properties. The introduction of amino and iodo groups onto the naphthalene scaffold, as in this compound, significantly enhances its chemical reactivity and potential for creating novel derivatives. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the iodine atom is an excellent leaving group for various cross-coupling reactions. This combination of functionalities opens up a vast chemical space for exploration.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Reference |
| CAS Number | 116632-14-5 | N/A |
| Molecular Formula | C₁₀H₈IN | N/A |
| Molecular Weight | 269.08 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the naphthalene ring, a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons of the naphthalene ring, with the carbon attached to the iodine showing a characteristic upfield shift. |
| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3300-3500), C-H aromatic stretching (around 3000-3100), C=C aromatic stretching (around 1400-1600), and C-I stretching (around 500-600). |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (269.08), and characteristic fragmentation patterns. |
Table 2: Expected Spectroscopic Data for this compound
Synthesis of this compound
The regioselective synthesis of this compound is a key challenge. One of the most effective methods reported is the directed ortho-metalation of N-Boc-2-aminonaphthalene.
Experimental Protocol: Synthesis via Directed Ortho-metalation
This protocol is based on the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic compounds.
Reaction Scheme:
Materials:
-
2-Aminonaphthalene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Protection: To a solution of 2-aminonaphthalene in dichloromethane, add triethylamine followed by a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to obtain N-Boc-2-aminonaphthalene.
-
Directed ortho-Metalation and Iodination: Dissolve N-Boc-2-aminonaphthalene and TMEDA in anhydrous THF and cool the solution to -78 °C. Add s-BuLi dropwise and stir the mixture at this temperature for the specified time. Then, add a solution of iodine in THF dropwise. Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Deprotection: Dissolve the crude N-Boc-3-iodo-2-aminonaphthalene in dichloromethane and add trifluoroacetic acid. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography to yield this compound.
Potential Research Areas
The unique structural features of this compound make it a valuable precursor for a wide range of applications.
Medicinal Chemistry
The aminonaphthalene scaffold is a privileged structure in drug discovery, and the introduction of an iodine atom provides a handle for further diversification.
-
Anticancer Agents: Naphthalene derivatives have shown promising anticancer activities.[1] The this compound core can be elaborated through cross-coupling reactions to synthesize novel derivatives for screening against various cancer cell lines. The lipophilicity and electronic properties of the molecule can be fine-tuned by introducing different substituents at the 3-position. Research could focus on synthesizing derivatives and evaluating their cytotoxicity (IC₅₀ values) against a panel of cancer cell lines.[2][3][4][5]
-
Antimicrobial Agents: There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Naphthalene derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8] The this compound scaffold can be used to generate a library of compounds for antimicrobial screening. The minimum inhibitory concentration (MIC) values of these new derivatives can be determined against a range of bacterial and fungal strains.[6]
-
Kinase Inhibitors: Kinases are important targets in drug discovery, particularly in oncology. The 2-aminonaphthalene moiety can serve as a scaffold for the design of kinase inhibitors. The iodine atom can be replaced with various aromatic and heteroaromatic groups to explore interactions with the ATP-binding site of different kinases.
Organic Synthesis and Catalysis
The reactivity of the C-I and C-N bonds in this compound makes it a versatile building block for the synthesis of complex organic molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the naphthalene ring, leading to the synthesis of highly functionalized molecules.
-
Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of fused heterocyclic systems. For example, palladium-catalyzed intramolecular cyclization of appropriately substituted derivatives could lead to the formation of novel benzo[g]indoles, which are of interest in medicinal chemistry.[9][10][11][12]
Materials Science
The extended π-system of the naphthalene core, combined with the potential for functionalization, makes this compound an interesting candidate for the development of new organic materials.
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known to be useful in the development of materials for OLEDs. The electronic properties of this compound can be tuned by derivatization to create new materials with potential applications as emitters, hosts, or charge-transporting layers in OLED devices.
-
Fluorescent Probes: The naphthalene scaffold is inherently fluorescent. Derivatization of this compound could lead to the development of novel fluorescent probes for sensing and imaging applications. The amino group can be functionalized with recognition moieties to create sensors for specific analytes.
Conclusion
This compound is a promising yet under-explored chemical entity. Its versatile structure provides a foundation for extensive research in medicinal chemistry, organic synthesis, and materials science. The synthetic accessibility and the potential for diverse chemical transformations make it an attractive starting point for the discovery of new molecules with valuable biological activities and material properties. This guide has outlined several key research areas and provided foundational information to stimulate further investigation into this fascinating molecule.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0013136) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Amino-3-iodonaphthalene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of 2-amino-3-arylnaphthalene scaffolds, which are prevalent in medicinal chemistry and materials science. This document outlines the reaction principles, key parameters, experimental protocols, and expected outcomes, tailored for professionals in drug development and chemical research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis. The coupling of this compound with a variety of boronic acids and their derivatives provides a direct route to a diverse library of 3-aryl-2-naphthylamines. These structures are key components in various biologically active compounds and functional materials.
The presence of the amino group on the naphthalene core can present both opportunities and challenges. While it offers a site for further functionalization, the basicity of the amine may necessitate careful optimization of reaction conditions to prevent catalyst inhibition or side reactions. In some cases, protection of the amino group may be advantageous.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the 2-amino-3-arylnaphthalene product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Data Presentation: Reaction Parameters and Yields
The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling of this compound. Below is a summary of typical reaction conditions and reported yields for analogous amino-substituted aryl halides, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ortho-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 100 | 18 | 95 | [3] |
| 3-Iodo-1H-indazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [4] |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 93 | [5] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [4] |
Note: The data presented is for analogous compounds and should be used as a guideline for reaction optimization with this compound. The reactivity of the C-I bond is generally higher than C-Br and C-Cl bonds. The presence of the unprotected amino group may influence catalyst activity and require specific ligand selection.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
General Protocol for the Synthesis of 2-Amino-3-phenylnaphthalene
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-phenylnaphthalene.
Note on the Unprotected Amino Group: The primary amine in this compound can potentially coordinate with the palladium catalyst, which may inhibit its activity. If low yields or side reactions are observed, protection of the amino group (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the coupling reaction.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. The mild reaction conditions and broad functional group tolerance make it an invaluable method for the construction of complex molecular architectures.
These application notes provide a detailed protocol for the Sonogashira cross-coupling of 2-amino-3-iodonaphthalene with various terminal alkynes. The resulting 2-amino-3-(alkynyl)naphthalene derivatives are important building blocks in medicinal chemistry and materials science. The presence of the amino group on the naphthalene core can influence the reactivity and may require careful optimization of the reaction conditions. This document outlines standard and copper-free protocols, along with tabulated data for representative coupling reactions.
Reaction Scheme
The general scheme for the Sonogashira cross-coupling of this compound is depicted below:
Catalytic Cycle
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocols
This section provides two detailed protocols for the Sonogashira coupling of this compound: a standard copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free conditions can minimize the formation of alkyne homocoupling byproducts (Glaser coupling).
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general and robust method suitable for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.02-0.05 equiv.).
-
Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of the aryl iodide) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(alkynyl)naphthalene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of homocoupled alkyne byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Other materials as listed in Protocol 1.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Add the anhydrous solvent and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Follow the workup and purification steps 6-10 as described in Protocol 1.
Data Presentation
The following tables summarize representative examples of the Sonogashira cross-coupling of this compound and its analogs with various terminal alkynes.
Table 1: Copper-Co-catalyzed Sonogashira Coupling of Amino-iodonaphthalenes
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Amino-2-iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | i-Pr₂NH | Toluene | RT | 12 | ~100[1] |
| 2 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 24 | Data not available |
| 3 | This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 50 | 12 | Data not available |
| 4 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2.5) | CuI (2.5) | i-Pr₂NH | Toluene | RT | 16 | Data not available |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira cross-coupling experiment.
Caption: General experimental workflow for the Sonogashira coupling.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the key components of the Sonogashira reaction.
Caption: Key components and their roles in the Sonogashira reaction.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2-amino-3-iodonaphthalene, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds.
Overview of Synthetic Strategies
This compound is an ideal substrate for a variety of cross-coupling reactions due to the presence of a reactive C-I bond and an amino group that can be further functionalized or can influence the electronic properties of the naphthalene system. The primary synthetic routes for derivatization include:
-
Sonogashira Coupling: For the introduction of alkyne moieties, leading to the formation of 2-amino-3-alkynylnaphthalenes. These products are key intermediates for the synthesis of more complex heterocyclic systems, such as benzo[g]indoles.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the 3-position of the naphthalene core.
-
Suzuki-Miyaura Coupling: For the creation of C-C bonds with aryl or vinyl boronic acids, yielding 3-aryl or 3-vinyl-2-aminonaphthalene derivatives.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, or amides.
These reactions are typically catalyzed by palladium complexes with various phosphine ligands, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Experimental Protocols
Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylnaphthalenes
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes. The resulting 2-amino-3-alkynylnaphthalenes are valuable precursors for the synthesis of benzo[g]indoles.
Reaction Principle:
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
Typical Reaction Conditions:
| Parameter | Condition |
| Starting Material | This compound (1.0 equiv) |
| Coupling Partner | Terminal Alkyne (1.2 equiv) |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 3 - 5 hours |
Detailed Protocol:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv), followed by Et₃N (1.0 mL).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylnaphthalene.
Representative Yields for Analagous Systems:
The following table provides representative yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which serves as a good model for the reactivity of this compound.[2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
| 3 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 88 |
| 4 | Ethynylbenzene | 2-Amino-3-(ethynyl)pyridine | 72 |
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of this compound.
Intramolecular Cyclization to Benzo[g]indoles
The 2-amino-3-alkynylnaphthalene derivatives synthesized via the Sonogashira coupling can undergo intramolecular cyclization to form benzo[g]indoles, which are important scaffolds in medicinal chemistry.[3][4]
Reaction Principle:
This transformation is typically catalyzed by a transition metal, such as indium(III) chloride, which activates the alkyne for nucleophilic attack by the adjacent amino group.[5]
Typical Reaction Conditions:
| Parameter | Condition |
| Starting Material | 2-Amino-3-alkynylnaphthalene (1.0 equiv) |
| Catalyst | InCl₃ (5 mol%) |
| Solvent | DCE |
| Temperature | 80 °C |
| Reaction Time | 18 - 24 hours |
Detailed Protocol:
-
To a dry vial, add InCl₃ (5 mol%) under an inert atmosphere.
-
Add a solution of the 2-amino-3-alkynylnaphthalene (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Benzo[g]indole Synthesis
Caption: Synthetic pathway from this compound to benzo[g]indoles.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with primary or secondary amines.
Reaction Principle:
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]
Typical Reaction Conditions:
| Parameter | Condition |
| Starting Material | This compound (1.0 equiv) |
| Coupling Partner | Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12 - 24 hours |
Detailed Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Reaction Principle:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond.[7]
Typical Reaction Conditions:
| Parameter | Condition |
| Starting Material | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic Acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
Detailed Protocol:
-
To a round-bottomed flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and Na₂CO₃ (2.0 equiv).
-
Add a mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) and heat the reaction to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, and add water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation
This protocol provides a general method for the cyanation of this compound.
Reaction Principle:
Palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of aryl nitriles. Various cyanide sources can be used, with potassium hexacyanoferrate(II) being a less toxic alternative to other cyanide salts.[8]
Typical Reaction Conditions:
| Parameter | Condition |
| Starting Material | This compound (1.0 equiv) |
| Cyanide Source | K₄[Fe(CN)₆] (0.5 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | dppf (10 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 24 hours |
Detailed Protocol:
-
In a sealed tube, combine this compound (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Na₂CO₃ (2.0 equiv).
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Development
The derivatives of this compound are of significant interest in drug discovery. The ability to readily introduce diverse functionalities allows for the exploration of a large chemical space to optimize biological activity.
-
Benzo[g]indoles: This class of compounds has been investigated as non-covalent Keap1-Nrf2 protein-protein interaction inhibitors, which are attractive targets for the treatment of various diseases involving oxidative stress.[9]
-
Arylamines: The arylamine scaffold is a common feature in many approved drugs and is a key pharmacophore for a variety of biological targets.
-
Biaryl Compounds: Biaryl structures are prevalent in many biologically active molecules and are often associated with potent and selective activity against various enzymes and receptors.
The synthetic protocols described herein provide a robust platform for the generation of libraries of this compound derivatives for high-throughput screening and lead optimization in drug development programs.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Cyanide-containing reagents are highly toxic and should be handled with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Amino-3-iodonaphthalene as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-iodonaphthalene is a highly versatile bifunctional building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its structure, featuring an amino group and an iodine atom in an ortho relationship on a naphthalene core, is perfectly suited for tandem reactions where a cross-coupling is immediately followed by a cyclization. This allows for the rapid construction of polycyclic aromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The primary application detailed here involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce a reactive sidechain that subsequently undergoes an intramolecular cyclization with the adjacent amino group to form a new fused heterocyclic ring. This approach provides an efficient route to compounds like naphtho-fused indoles.
Application Note 1: Synthesis of Naphtho[2,3-f]indoles via Tandem Sonogashira Coupling-Cyclization
The most powerful application of this compound is in the synthesis of linearly fused indole derivatives, specifically the naphtho[2,3-f]indole scaffold. This is typically achieved through a one-pot, two-step sequence involving a Sonogashira coupling followed by an intramolecular aminocyclization.[1][2][3]
Reaction Principle:
-
Sonogashira Coupling: The carbon-iodine bond is first coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][5] This step forms an o-alkynyl aminonaphthalene intermediate.
-
Intramolecular Cyclization: The newly formed intermediate undergoes a 5-endo-dig cyclization, where the amino group attacks the alkyne. This step is often catalyzed by the same palladium or copper species in the reaction pot, leading to the formation of the fused five-membered indole ring.[6][7][8]
Caption: General reaction scheme for naphtho[2,3-f]indole synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and yields for the Sonogashira coupling and cyclization of ortho-iodoanilines, which serve as a strong guideline for optimizing reactions with this compound.[2][3]
| Entry | Alkyne Substrate (R-) | Catalyst / Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | DMF | 80 | 85-95 |
| 2 | n-Butyl | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | DMF | 80 | 80-90 |
| 3 | Trimethylsilyl | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | DMF | 60 | >95 (coupling only) |
| 4 | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) / CuI (10) | K₂CO₃ | Dioxane | 100 | 75-85 |
| 5 | Cyclohexenyl | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Piperidine | DMF | 90 | 82-88 |
Experimental Protocols
Detailed Protocol: One-Pot Synthesis of 2-Phenylnaphtho[2,3-f]indole
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with phenylacetylene, followed by in-situ cyclization.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) Iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask or reaction tube with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 269 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and Backfill: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes to allow for catalyst dissolution.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylnaphtho[2,3-f]indole.
Caption: A typical experimental workflow for the tandem synthesis.
Application Note 2: Relevance in Drug Discovery
Fused polycyclic aromatic heterocycles, such as naphtho-indoles and naphthofurans, are privileged scaffolds in medicinal chemistry.[9] They are found in numerous compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12]
Potential Mechanism of Action: Kinase Inhibition A primary target for many anticancer drugs is the protein kinase family. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The planar, aromatic structure of naphtho[2,3-f]indoles makes them ideal candidates for binding to the ATP-binding pocket of kinases, thereby inhibiting their function and disrupting downstream signaling.
Caption: Simplified kinase signaling pathway showing potential inhibition.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds | Semantic Scholar [semanticscholar.org]
- 12. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-3-iodonaphthalene in Materials Science: An Overview of Potential Synthetic Routes
Despite its potential as a versatile building block, publicly available research detailing the specific applications of 2-Amino-3-iodonaphthalene in materials science is currently limited. However, based on its chemical structure featuring a reactive amino group and an iodo-substituent on a naphthalene backbone, several potential applications and synthetic pathways can be proposed. This document outlines these prospective uses and provides generalized experimental protocols for key reactions where this compound could serve as a valuable precursor for novel materials.
Introduction
This compound possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of advanced functional materials. The amino group can be utilized for polymerization, derivatization, or to tune the electronic properties of a molecule. The iodo group is an excellent leaving group for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of extended π-conjugated systems, which are the cornerstone of many materials in organic electronics.
Potential Applications in Materials Science
-
Organic Light-Emitting Diodes (OLEDs): The naphthalene core is a well-known chromophore. By incorporating this compound into larger conjugated molecules through cross-coupling reactions, it is possible to synthesize novel emitting materials or host materials for OLEDs. The amino group can further be functionalized to fine-tune the emission color and improve charge transport properties.
-
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPV devices. The extended conjugation achievable through polymerization or coupling reactions could lead to materials with broad absorption spectra and good charge carrier mobilities.
-
Organic Field-Effect Transistors (OFETs): The planar nature of the naphthalene ring is conducive to π-π stacking, which is crucial for efficient charge transport in OFETs. Polymers or oligomers synthesized from this compound could exhibit semiconducting properties suitable for transistor applications.
-
Sensors: The amino group can act as a recognition site for various analytes. Materials incorporating this moiety could be developed as fluorescent or colorimetric sensors.
-
Metal-Organic Frameworks (MOFs): While no MOFs based on this specific linker have been reported, the amino group could be used to coordinate with metal centers to form porous frameworks with potential applications in gas storage, separation, and catalysis.
Key Synthetic Protocols
The following are generalized protocols for reactions where this compound could be a key reactant. Researchers should optimize these conditions for their specific substrates and desired products.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a powerful tool for creating biaryl structures, which can be repeating units in a polymer or the core of a functional molecule.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), an arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling for C-C Triple Bond Formation
This reaction is used to introduce alkyne functionalities, which can extend the π-conjugation of the system.
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-3 mol%), and a degassed amine solvent (e.g., triethylamine or diisopropylamine).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction can be used to introduce a secondary or tertiary amino group at the 3-position, which can be a precursor to 2,3-diaminonaphthalene derivatives for further cyclization reactions to form nitrogen-containing polycyclic aromatic compounds.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.) in a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Visualizations
To illustrate the potential synthetic utility of this compound, the following diagrams depict the logical workflows for the key cross-coupling reactions.
Caption: Logical workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for 2-Amino-3-iodonaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-iodonaphthalene is a versatile bifunctional building block in medicinal chemistry, offering strategic advantages in the synthesis of complex molecular scaffolds. Its structure, featuring a naphthalene core substituted with both an amino and an iodo group, provides two orthogonal points for chemical modification. The electron-donating amino group and the readily displaceable iodo group make it an ideal starting material for constructing libraries of compounds for drug discovery programs.
The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This dual reactivity allows for the systematic exploration of chemical space around the naphthalene scaffold, a privileged structure found in numerous biologically active compounds. These application notes provide an overview of the utility of this compound and detailed protocols for its application in the synthesis of potential therapeutic agents.
Chemical Properties
| Property | Value |
| CAS Number | 116632-14-5 |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
Applications in Medicinal Chemistry
While direct synthesis of FDA-approved drugs starting from this compound is not extensively documented in publicly available literature, its structural motif is a key component in various pharmacologically active classes of compounds. The aminonaphthalene core is present in molecules with demonstrated anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel derivatives targeting a range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).
Synthesis of Kinase Inhibitor Scaffolds
The naphthalene core is a feature in some kinase inhibitors. The functional groups of this compound allow for the elaboration of structures that can interact with the ATP-binding site of various kinases. For instance, the amino group can act as a hydrogen bond donor, while the iodo group can be replaced with larger aromatic or heteroaromatic moieties via Suzuki coupling to occupy hydrophobic pockets within the kinase domain.
Synthesis of GPCR Ligand Scaffolds
Derivatives of aminonaphthalenes have been explored as ligands for various GPCRs. The ability to introduce diverse substituents at both the 2- and 3-positions of the naphthalene ring allows for the fine-tuning of receptor affinity and selectivity. The amino group can be functionalized to mimic the amine moieties of endogenous ligands, while the iodo group provides a handle to introduce larger hydrophobic groups that can interact with the transmembrane domains of GPCRs.
Experimental Protocols
The following protocols describe general methods for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-arylnaphthalene derivative.
Workflow Diagram:
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine. This reaction forms a new carbon-nitrogen bond at the 3-position of the naphthalene ring.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos; 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube.
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted 2,3-diaminonaphthalene derivative.
Catalytic Cycle Diagram:
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data (e.g., IC₅₀, Kᵢ values) for kinase inhibitors or GPCR ligands synthesized directly from this compound. The primary utility of this compound, as highlighted, is a versatile starting material. Researchers are encouraged to use the provided protocols to synthesize novel derivatives and subsequently perform biological assays to generate such data. The tables below are provided as templates for organizing experimental results.
Table 1: Example Data for Suzuki-Miyaura Coupling Products
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | Data not available |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | Data not available |
Table 2: Example Data for Buchwald-Hartwig Amination Products
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | Data not available |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | Data not available |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | Data not available |
Table 3: Template for Biological Activity of Synthesized Derivatives
| Compound ID | Target (Kinase/GPCR) | Assay Type | IC₅₀ / Kᵢ (nM) | % Inhibition @ [X] µM |
| Derivative 1 | e.g., EGFR | e.g., Kinase Assay | ||
| Derivative 2 | e.g., A₂A Receptor | e.g., Radioligand Binding | ||
| Derivative 3 |
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its dual functionality allows for the strategic and efficient construction of complex molecules with the potential for a wide range of biological activities. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a foundation for chemists to explore the chemical space around the naphthalene scaffold in the quest for novel therapeutics. Further research is warranted to synthesize and evaluate derivatives of this compound as potential kinase inhibitors and GPCR ligands.
References
- 1. scbt.com [scbt.com]
- 2. Newer substituted beta-aminonaphthalenes as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Aminonaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds using 2-aminonaphthalenes as a starting material. Biaryl scaffolds are crucial structural motifs in many pharmaceuticals, natural products, and functional materials. The methods outlined below cover a range of classical and modern synthetic strategies, offering flexibility in substrate scope and reaction conditions.
Introduction to Biaryl Synthesis from 2-Aminonaphthalenes
The synthesis of biaryl compounds from 2-aminonaphthalenes can be approached through several key disconnection strategies. The amino group can be a versatile handle for diazotization followed by coupling reactions, or it can be a directing group or a coupling partner in modern cross-coupling reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. This guide details protocols for the following key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (requiring prior functionalization)
-
Buchwald-Hartwig Amination
-
-
Classical Arylation Reactions:
-
Gomberg-Bachmann Reaction
-
Sandmeyer-Type Reactions
-
-
Direct C-H Arylation and Oxidative Coupling:
-
Palladium-Catalyzed C-H Arylation
-
Oxidative Coupling Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. To utilize 2-aminonaphthalene in a Suzuki-Miyaura reaction for biaryl synthesis, it must first be converted to an organohalide (e.g., a bromo- or iodo-naphthalene derivative) or a boronic acid/ester derivative. The amino group may require protection to avoid side reactions.
Workflow for Suzuki-Miyaura Coupling of a 2-Aminonaphthalene Derivative
Caption: General workflow for biaryl synthesis via Suzuki-Miyaura coupling starting from a 2-aminonaphthalene derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated 2-Naphthylamine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-2-naphthylamine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-2-naphthylamine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Compounds
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-(aminomethyl)naphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [1] |
| 2 | 1-Bromo-4-methoxynaphthalene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | N/A (General Knowledge) |
| 3 | 2-Bromo-6-methoxynaphthalene | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 | N/A (General Knowledge) |
Note: Data for analogous bromonaphthalene derivatives are presented as a guideline for reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method is highly effective for the synthesis of N-aryl-2-aminonaphthalenes, which are a class of biaryl compounds.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of 2-Naphthylamine
Materials:
-
2-Naphthylamine (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and 2-naphthylamine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-methylbenzene | 2-Naphthylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 82 | N/A (General Knowledge) |
| 2 | 4-Chlorotoluene | 2-Naphthylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 100 | 91 | [2] |
| 3 | 1-Iodobenzene | 2-Naphthylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 88 | [3] |
Classical Arylation Reactions
These methods often proceed via diazonium salt intermediates and are valuable for their simplicity and the use of readily available reagents.
Gomberg-Bachmann Reaction
This reaction involves the base-promoted arylation of an aromatic compound with an aryl diazonium salt, proceeding through a radical mechanism. Yields can be variable, and regioselectivity can be a challenge.[4]
Logical Relationship in Gomberg-Bachmann Reaction
Caption: Key steps in the Gomberg-Bachmann reaction.
Experimental Protocol: Gomberg-Bachmann Reaction
Materials:
-
2-Naphthylamine (1.0 equiv)
-
Sodium nitrite (1.1 equiv)
-
Hydrochloric acid (conc.)
-
Arene (e.g., Benzene, Toluene) (used as solvent)
-
Sodium hydroxide solution
Procedure:
-
Diazotization: Dissolve 2-naphthylamine in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: Add the cold diazonium salt solution to a vigorously stirred biphasic mixture of the arene and an aqueous solution of sodium hydroxide at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the excess arene by distillation or evaporation under reduced pressure.
-
Purify the crude biaryl product by column chromatography or recrystallization.
Quantitative Data for Gomberg-Bachmann Type Reactions
| Entry | Amine | Arene | Base | Yield (%) | Reference |
| 1 | Aniline | Benzene | NaOH | <40 | [4] |
| 2 | 4-Nitroaniline | Toluene | NaOH | 35 | [4] |
| 3 | 2-Naphthylamine | Benzene | NaOH | 20-30 (estimated) | N/A (General Knowledge) |
Note: Yields for the Gomberg-Bachmann reaction are often modest.[4]
Sandmeyer-Type Biaryl Synthesis
While the classical Sandmeyer reaction is used to introduce halogens or cyano groups, variations can be used to form C-C bonds. This typically involves the reaction of the diazonium salt with an organometallic reagent, although direct coupling with arenes can also be considered a related transformation. A more direct route to biaryls from diazonium salts is often achieved through Suzuki-type couplings of the diazonium salt.
Experimental Protocol: Sandmeyer-Type Suzuki Coupling
Materials:
-
2-Naphthylamine (1.0 equiv)
-
tert-Butyl nitrite (1.2 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Solvent (e.g., Acetonitrile, Methanol)
Procedure:
-
Dissolve 2-naphthylamine and the arylboronic acid in the solvent in a round-bottom flask.
-
Add the palladium catalyst.
-
Add tert-butyl nitrite dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Direct C-H Arylation and Oxidative Coupling
These methods offer a more atom-economical approach by avoiding the pre-functionalization of the 2-aminonaphthalene.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation involves the coupling of an aryl halide with a C-H bond of another arene, catalyzed by a palladium complex. The amino group of 2-aminonaphthalene can act as a directing group, favoring arylation at the C1 or C3 position.
Experimental Protocol: C-H Arylation of N-Acyl-2-naphthylamine
The amino group is often acylated to enhance its directing group ability and improve reaction outcomes.
Materials:
-
N-Acetyl-2-naphthylamine (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Ligand (optional, e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., DMA, Toluene)
Procedure:
-
Combine N-acetyl-2-naphthylamine, the aryl iodide, palladium catalyst, ligand (if used), and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
-
If desired, the acetyl protecting group can be removed by hydrolysis.
Oxidative Coupling
Oxidative coupling reactions form a C-C bond between two C-H bonds under the action of an oxidant, often with a metal catalyst. For 2-aminonaphthalenes, this can lead to the formation of 1,1'-binaphthyl-2,2'-diamines (BINAMs).
Experimental Protocol: Oxidative Coupling of N-Aryl-2-naphthylamines
Materials:
-
N-Aryl-2-naphthylamine (1.0 equiv)
-
Catalyst (e.g., FeCl₃, CuCl₂) (10-20 mol%)
-
Oxidant (e.g., O₂ (air), DDQ)
-
Solvent (e.g., CH₂Cl₂, Toluene)
Procedure:
-
Dissolve the N-aryl-2-naphthylamine in the solvent.
-
Add the catalyst.
-
Stir the solution under an atmosphere of air or add the chemical oxidant.
-
Continue stirring at room temperature or with heating until the starting material is consumed.
-
Quench the reaction if necessary and filter off the catalyst.
-
Wash the organic solution, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Oxidative Coupling of 2-Naphthylamine Derivatives
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Phenyl-2-naphthylamine | CuCl₂ | O₂ | Toluene | 80 | 75 | [5] |
| 2 | N-(4-Methoxyphenyl)-2-naphthylamine | FeCl₃ | Air | CH₂Cl₂ | RT | 82 | [6] |
| 3 | 2-Naphthylamine | CuCl(OH)·TMEDA | O₂ | Dichloromethane | RT | 68 | N/A (General Knowledge) |
Conclusion
The synthesis of biaryl compounds from 2-aminonaphthalenes can be achieved through a variety of robust and versatile methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, offer high yields and broad substrate scope, although they may require pre-functionalization or protection of the amino group. Classical methods like the Gomberg-Bachmann and Sandmeyer reactions provide straightforward access to biaryls from diazonium salts, albeit often with lower yields. More recent developments in direct C-H arylation and oxidative coupling present highly atom-economical routes. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired reaction scale. The protocols and data provided herein serve as a comprehensive guide for researchers in the development of novel biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M[TPP]Cl (M = Fe or Mn)-Catalyzed Oxidative Amination of Phenols by Primary and Secondary Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-iodonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-iodonaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common impurity is the regioisomer, 2-amino-1-iodonaphthalene, which can form during the iodination of 2-aminonaphthalene. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It can be used to identify the optimal solvent system for column chromatography and to check the purity of fractions collected. For visualization, a UV lamp is typically used as naphthalene derivatives are UV-active.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8 °C to prevent degradation.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities (e.g., 2-amino-1-iodonaphthalene). | The polarity of the eluent is not optimal. | Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that provides the best separation. |
| The column is overloaded with the crude product. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight. | |
| The compound is interacting strongly with the acidic silica gel, causing tailing. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina or amine-functionalized silica. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Low recovery of the purified compound. | The compound may be partially adsorbing irreversibly to the silica gel. | As mentioned above, adding a small amount of triethylamine to the eluent can help improve recovery by reducing strong interactions with the stationary phase. |
| Some of the compound may have been missed during fraction collection. | Monitor the elution process closely with TLC to ensure all fractions containing the desired product are collected. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The cooling process is too rapid. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is not ideal. | Try a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| The compound is impure, leading to a depression of the melting point. | Attempt to purify the crude material first by a preliminary method like a solvent wash or a quick filtration through a small plug of silica gel. | |
| No crystals form, even after cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. | |
| Low yield of recrystallized product. | The chosen solvent has a relatively high solubility for the compound even at low temperatures. | Experiment with different solvents to find one where the compound has very low solubility when cold. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| The recrystallized product is still impure. | Impurities are co-precipitating with the product. | Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary to achieve higher purity. |
Data Presentation
The following table provides illustrative data on the expected purity and yield for the purification of this compound by different methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Yield can be affected by the separation efficiency from closely eluting impurities. |
| Recrystallization (Ethanol/Water) | 95-98% | 50-70% | Purity is highly dependent on the solubility difference between the product and impurities. |
| Combined Method (Column followed by Recrystallization) | >99% | 40-60% | This multi-step approach generally provides the highest purity, albeit with a lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.
-
Carefully add the solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair like ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
Troubleshooting low yields in 2-Amino-3-iodonaphthalene synthesis
This guide provides troubleshooting assistance for researchers encountering low yields and other common issues during the synthesis of 2-Amino-3-iodonaphthalene. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The reaction produced a low yield of a single iodinated product, but spectroscopic analysis (NMR) does not confirm the 3-iodo isomer.
-
Q: My 1H NMR spectrum is missing the expected pair of singlets for the aromatic protons. What is the likely product, and why did this happen?
-
A: It is highly probable that you have synthesized the regioisomeric 2-Amino-1-iodonaphthalene instead of the desired 3-iodo product.[1] Direct iodination of 2-naphthylamine, particularly with reagents like sodium iodate/sodium sulfite, has been shown to exclusively yield the 1-iodo isomer.[1] The amino group is an activating, ortho-, para-director. In 2-naphthylamine, the positions ortho to the amino group are C1 and C3. The C1 position is generally more sterically accessible and electronically favored for electrophilic attack, leading to the 1-iodo product as the major or exclusive isomer under many conditions.[1]
-
-
Q: How can I reliably synthesize the this compound isomer?
-
A: A more regioselective method involves the use of a directing group. The most successful reported synthesis involves a directed ortho-metallation of Boc-protected 2-aminonaphthalene.[1] This approach favors the formation of the 3-iodo isomer over the 1-iodo isomer in a ratio of approximately 78:22, which can then be separated chromatographically.[1]
-
Issue 2: The reaction resulted in a dark, complex mixture with multiple spots on a TLC plate.
-
Q: My reaction mixture turned dark red or brown, and purification is difficult. What are the potential side reactions?
-
A: This often indicates two main issues:
-
Oxidation: 2-Naphthylamine and its derivatives are susceptible to air oxidation, which can lead to the formation of colored impurities.[2][3] Samples of 2-naphthylamine itself often turn reddish upon exposure to air.[2][3] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.
-
Poly-iodination: If an excess of the iodinating agent is used, or if the reaction conditions are too harsh, multiple iodine atoms can be added to the naphthalene ring.[4] Carefully controlling the stoichiometry of the iodinating agent (using 1.0-1.2 equivalents) is critical to favor mono-iodination.[4]
-
-
-
Q: How can I minimize these side reactions?
-
A: To reduce side reactions, consider the following:
-
Protect the Amino Group: Using a protecting group like Boc-anhydride not only helps direct the iodination to the C3 position but also reduces the substrate's susceptibility to oxidation.
-
Control Temperature: Running the reaction at a lower temperature can decrease the rate of side reactions and improve selectivity.[4]
-
Use an Inert Atmosphere: As mentioned, blanketing the reaction with an inert gas can prevent oxidation.
-
Reagent Purity: Ensure your starting materials and reagents are pure. Some iodinating agents, like iodine monochloride, are moisture-sensitive and can decompose.[4]
-
-
Issue 3: The reaction seems to have stalled or shows very low conversion.
-
Q: My TLC analysis shows a significant amount of starting material even after an extended reaction time. What could be the cause?
-
A: Low conversion can stem from several factors:
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Insufficiently Activated Iodinating Agent: Iodine (I₂) itself is the least reactive halogen in electrophilic aromatic substitutions and often requires an oxidizing agent (like nitric acid or HIO₃) to generate a more potent electrophilic species (I⁺).[5][6] Ensure your chosen reagent is appropriate for an activated system like 2-aminonaphthalene.
-
Reagent Degradation: The iodinating agent may have degraded due to improper storage (e.g., exposure to light or moisture).[7]
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Sub-optimal Solvent: The choice of solvent can influence the reactivity of the iodinating species.[4] Experimenting with different anhydrous solvents may be necessary. Common solvents for iodination include dichloromethane, acetic acid, or methanol/water mixtures.[1][8]
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Amino-iodonaphthalene Isomers
| Method | Key Reagents | Product Ratio (3-iodo : 1-iodo) | Reported Yield | Reference |
| Direct Iodination | NaIO₃, Na₂SO₃, HCl, MeOH/H₂O | 0 : 100 | 76% (of 1-iodo isomer) | [1] |
| Directed Ortho-metallation | 1. Boc₂O 2. t-BuLi 3. ICH₂CH₂I 4. TFA | 78 : 22 | Not specified for isolated 3-iodo | [1] |
| Halogen Exchange | 1. 3-Bromo-2-nitronaphthalene 2. Halogen Exchange 3. Nitro Reduction | Primarily 3-iodo | Not specified | [1] |
Table 2: Key Spectroscopic Data for Isomer Differentiation
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | Reference |
| 2-Amino-1-iodonaphthalene | δ 7.94 (d), 7.63 (d), 7.60 (d), 6.97 (d). Note the absence of aromatic singlets. | δ 146.2, 136.2, 83.8 (C-I carbon) | [1] |
| This compound | Expected to show two singlets for the protons at C1 and C4. | Not available in searched results. | [1] |
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Reaction pathways showing the formation of 1-iodo and 3-iodo isomers.
Caption: Logical workflow for the regioselective synthesis of this compound.
Key Experimental Protocols
Protocol 1: Synthesis via Directed Ortho-metallation (Adapted from Literature) [1]
-
Protection: Dissolve 2-aminonaphthalene in an anhydrous solvent like THF. Add Boc-anhydride (Boc₂O) and a suitable base (e.g., triethylamine). Stir at room temperature until TLC analysis shows complete conversion to the Boc-protected amine. Purify if necessary.
-
Metallation: Dissolve the purified Boc-protected 2-aminonaphthalene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of t-BuLi (tert-butyllithium) and stir at a low temperature for the specified time (e.g., 2 hours).
-
Iodination: While maintaining the low temperature, add the iodinating agent (e.g., 1,2-diiodoethane) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with 10% sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Deprotection: Remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane and add trifluoroacetic acid (TFA) dropwise. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Purification: Neutralize the solution with a base (e.g., saturated NaHCO₃ or dilute NaOH). Separate the organic layer, and extract the aqueous layer. Combine the organic extracts, dry, and concentrate. Purify the final residue containing a mixture of 3-iodo and 1-iodo isomers by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated aluminum plates.
-
Spotting: Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front reaches the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate) to elute the products based on their polarity.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Sy...: Ingenta Connect [ingentaconnect.com]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselective Iodination of 2-Aminonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 2-aminonaphthalene. Our goal is to help you avoid the formation of undesired regioisomers and achieve high yields of your target compound.
Troubleshooting Guides
Problem 1: Formation of a mixture of 1-iodo and 3-iodo isomers during direct iodination.
Question: I am attempting a direct iodination of 2-aminonaphthalene and obtaining a mixture of 2-amino-1-iodonaphthalene and 2-amino-3-iodonaphthalene. How can I selectively synthesize the 1-iodo isomer?
Answer: The direct iodination of 2-aminonaphthalene is highly regioselective for the 1-position when using specific reagents. A common error leading to mixed isomers is the use of inappropriate iodinating agents or reaction conditions. For exclusive formation of 2-amino-1-iodonaphthalene, the recommended method is the use of a sodium iodate/sodium sulfite system in an acidic aqueous/methanolic solution.[1][2]
Key Recommendations:
-
Reagent Choice: Employ a combination of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in the presence of hydrochloric acid (HCl).[1]
-
Reaction Time: While the reaction proceeds within 2 hours, extending the reaction time to 24 hours can significantly increase the yield of 2-amino-1-iodonaphthalene.[1][2]
-
Avoid Other Iodinating Systems for 1-Iodo Selectivity: While other methods like KClO₃/KI/HCl or KBrO₃/KI/HCl also yield the 1-iodo isomer, the NaIO₃/Na₂SO₃/HCl system has been explicitly shown to be exclusive.[2]
Problem 2: Difficulty in synthesizing this compound.
Question: My experiments aimed at synthesizing this compound are unsuccessful, primarily yielding the 1-iodo isomer. What is the correct approach?
Answer: Direct electrophilic iodination of 2-aminonaphthalene will not yield the 3-iodo isomer. The amino group at the 2-position directs electrophilic attack to the 1-position. To achieve iodination at the 3-position, a multi-step approach involving a protecting group and directed ortho-metalation is necessary.[1][2]
Key Strategy: Directed Ortho-Metalation
-
Protection of the Amino Group: The amino group of 2-aminonaphthalene must first be protected, for example, with a tert-butoxycarbonyl (Boc) group. This is a critical step to direct the subsequent metalation.
-
Directed Ortho-Metalation: The Boc-protected 2-aminonaphthalene undergoes directed ortho-metalation using a strong base like tert-butyllithium (t-BuLi).
-
Quenching with an Iodine Source: The resulting ortho-lithiated species is then quenched with an iodine source, such as 1,2-diiodoethane, to introduce the iodine atom at the 3-position.
-
Deprotection: The final step involves the removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA), to yield this compound.[1][2]
It is important to note that this method is regioselective, not regiospecific, and may still produce a minor amount of the 1-iodo isomer.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does direct iodination of 2-aminonaphthalene favor the 1-position?
A1: The amino group (-NH₂) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. In 2-aminonaphthalene, the positions ortho to the amino group are the 1- and 3-positions. The 1-position is sterically more accessible and electronically favored, leading to the preferential formation of the 2-amino-1-iodonaphthalene isomer.
Q2: I previously read a procedure claiming direct iodination with NaIO₃/Na₂SO₃/HCl yields this compound. Is this correct?
A2: No, this is incorrect. More recent and thorough spectroscopic analysis has demonstrated that the reaction of 2-naphthylamine with NaIO₃/Na₂SO₃/HCl exclusively produces 2-amino-1-iodonaphthalene, not the 3-iodo isomer as was erroneously reported in earlier literature.[1][2]
Q3: How can I monitor the progress of my iodination reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can compare the reaction mixture to the starting material (2-aminonaphthalene) to observe the formation of the product spot and the disappearance of the starting material. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the best way to purify the product and remove any unreacted starting material or isomeric byproducts?
A4: Column chromatography is the most effective method for purifying the desired iodinated 2-aminonaphthalene. For the separation of 3-iodo and 1-iodo Boc-protected isomers, a silica gel column with a solvent system like ethyl acetate in hexanes has been shown to be effective.[1][2] Following purification, NMR spectroscopy is essential to confirm the structure and isomeric purity of the final product.
Q5: Are there any safety precautions I should be aware of when working with these reagents?
A5: Yes. 2-Naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and a lab coat.[3] Strong acids like hydrochloric acid and trifluoroacetic acid are corrosive. Organolithium reagents like t-BuLi are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Data Presentation
Table 1: Regioselectivity of 2-Aminonaphthalene Iodination Methods
| Method | Target Isomer | Reagents | Regioselectivity (3-iodo:1-iodo) | Yield (%) | Reference |
| Direct Iodination | 2-Amino-1-iodonaphthalene | NaIO₃, Na₂SO₃, HCl, MeOH/H₂O | Exclusive 1-iodo | 56-76 | [1][2] |
| Directed Ortho-Metalation (Boc-protected) | This compound | 1. t-BuLi, THF; 2. ICH₂CH₂I; 3. TFA, CH₂Cl₂ | 78:22 | N/A | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-iodonaphthalene
This protocol is adapted from Taldone, T. et al., Synthetic Communications, 2012.[1][2]
-
To a mixture of 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol) in methanol (0.35 mL) and water (2.8 mL), add concentrated hydrochloric acid (58 µL, 0.698 mmol) at room temperature.
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Stir the reaction mixture for 2 to 24 hours. A longer reaction time (24 h) is recommended for higher yields.
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After the desired reaction time, extract the mixture with diethyl ether.
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Wash the ether extract with a 5% sodium thiosulfate solution and then with water.
-
Dry the organic layer over sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of this compound (via Directed Ortho-Metalation)
This protocol is a modification of the ortho-metalation approach described by Baudoin et al. and referenced in Taldone, T. et al.[2]
-
Boc Protection: Protect the amino group of 2-aminonaphthalene with a Boc group using standard procedures.
-
Ortho-Metalation and Iodination:
-
Dissolve the Boc-protected 2-aminonaphthalene in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution.
-
Slowly add tert-butyllithium (t-BuLi) and stir for 2 hours.
-
Cool the reaction mixture to -78 °C and quench with 1,2-diiodoethane. Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with diethyl ether.
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Wash the organic layer with 10% sodium thiosulfate solution and dry over MgSO₄.
-
Evaporate the solvents and purify the residue by chromatography (e.g., 3% EtOAc in hexanes) to obtain a mixture of regioisomeric 3-iodo and 1-iodo Boc-protected 2-aminonaphthalene.[1][2]
-
-
Deprotection:
-
Dissolve the mixture of iodinated, Boc-protected 2-aminonaphthalene in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) dropwise at room temperature and stir for 1 hour.
-
Neutralize the solution with a concentrated NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, and evaporate the solvent to yield the final product mixture, enriched in this compound.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-3-iodonaphthalene Cross-Coupling Reactions
Welcome to the Technical Support Center for the cross-coupling of 2-Amino-3-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenge with this compound lies in the potential for the amino group to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?
A2: A general starting point for palladium-catalyzed cross-coupling reactions is typically between 1 to 5 mol%. For a potentially challenging substrate like this compound, beginning with a higher loading in this range (e.g., 2-5 mol%) is advisable to ensure the reaction proceeds. Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.
Q3: How does the choice of ligand impact the optimization of catalyst loading?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often preferred as they can promote oxidative addition and reductive elimination while sterically hindering the coordination of the amino group to the palladium center. The use of an effective ligand can often allow for a reduction in the required catalyst loading.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
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Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling).
-
Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-aminonaphthalene. This can be caused by sources of hydride in the reaction mixture, such as solvent or base impurities.
-
Catalyst Decomposition: Formation of palladium black (insoluble metallic palladium) indicates catalyst decomposition, which can be caused by high temperatures or the presence of impurities.
-
Beta-Hydride Elimination: In certain coupling reactions like the Buchwald-Hartwig amination, this can be an unproductive pathway that competes with the desired reductive elimination.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently. | - Use a pre-catalyst that readily forms the active species. - Ensure all reagents and solvents are pure and anhydrous. - Thoroughly degas the reaction mixture to remove oxygen. |
| 2. Catalyst Poisoning: The amino group of the substrate is inhibiting the catalyst. | - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider protecting the amino group (e.g., with a Boc group), though this adds extra synthetic steps. | |
| 3. Inappropriate Reaction Conditions: Temperature, solvent, or base may not be optimal. | - Gradually increase the reaction temperature in 10-20 °C increments. - Screen different solvents (e.g., toluene, dioxane, THF, DMF). - Ensure the base is strong enough and soluble in the reaction medium. | |
| Significant Side Product Formation | 1. Homocoupling: Inefficient transmetalation or presence of oxygen. | - Rigorously degas all solvents and the reaction mixture. - For Suzuki coupling, ensure the base is sufficient to form the boronate salt. - For Sonogashira coupling, consider using copper-free conditions. |
| 2. Hydrodeiodination: Presence of a hydride source. | - Use high-purity, anhydrous solvents and bases. - Avoid using alcohol-based solvents if this is a persistent issue. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions over time. | - Consider a higher initial catalyst loading. - Use a more robust pre-catalyst. - Lower the reaction temperature and increase the reaction time. |
| 2. Product Inhibition: The product formed may be coordinating to the palladium center. | - Try a different solvent to improve product solubility and minimize coordination. |
Data Presentation: Catalyst Loading Optimization
The following tables provide illustrative data on the effect of catalyst loading on product yield for representative Suzuki and Sonogashira cross-coupling reactions. While not specific to this compound, these examples demonstrate the general trends observed during optimization.
Table 1: Illustrative Effect of Pd/C Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst Loading (% Pd/C) | Reaction Time (min) | Yield (%) |
| 1 | 0.5 | 60 | ~80 |
| 2 | 1.0 | 20 | 100 |
| 3 | 2.0 | 15 | 100 |
| 4 | 3.0 | 10 | 100 |
| Data adapted from a study on Suzuki-Miyaura coupling of aryl halides.[2] |
Table 2: Representative Effect of Catalyst Loading on Copper-Free Sonogashira Coupling Yield
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) |
| 1 | 5.0 | 0.5 | 96 |
| 2 | 2.5 | 1.5 | 100 |
| 3 | 1.0 | 18 | 100 |
| 4 | 0.5 | 18 | 100 |
| Data adapted from a study on room-temperature, copper-free Sonogashira reactions.[3] |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
1. Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an appropriate ligand.
-
Degassing: Seal the flask and perform three cycles of evacuating and backfilling with an inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
2. Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the appropriate ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.
3. Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) if using a copper-co-catalyzed system.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which often serves as both the base and part of the solvent system.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine base and copper salts. Dry the organic layer, concentrate, and purify the product by chromatography.
Mandatory Visualizations
References
Technical Support Center: Functionalization of 2-Amino-3-iodonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving selectivity in the functionalization of 2-amino-3-iodonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges in functionalizing this compound stem from the presence of two reactive sites: the amino group (-NH₂) at the C2 position and the iodo group (-I) at the C3 position. The amino group is a nucleophile and a coordinating species, which can lead to several complications in cross-coupling reactions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Side Reactions: The amino group can undergo N-arylation in Suzuki-Miyaura and Buchwald-Hartwig couplings, leading to undesired byproducts.
-
Altered Reactivity: The electron-donating nature of the amino group can influence the reactivity of the C-I bond in oxidative addition to the palladium catalyst.
Q2: Is it necessary to protect the amino group before performing cross-coupling reactions?
In many cases, protecting the amino group is highly recommended to improve reaction outcomes.[1] N-protection prevents catalyst inhibition and unwanted N-arylation side reactions, leading to cleaner reaction profiles and higher yields of the desired C-C or C-heteroatom bond formation at the C3 position.
Q3: What are suitable protecting groups for the amino group in this compound?
Common and effective protecting groups for anilines in the context of palladium-catalyzed cross-coupling reactions include:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is a simple and cost-effective protecting group.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O).[2][3] It is widely used due to its stability under many reaction conditions and its relatively mild removal under acidic conditions.[4]
The choice of protecting group may depend on the specific reaction conditions and the stability of the desired product.
Q4: What are the typical cross-coupling reactions used for the functionalization of this compound?
The most common cross-coupling reactions for functionalizing aryl iodides like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[7]
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Q5: How can I synthesize the starting material, this compound?
The synthesis of this compound can be achieved through a multi-step sequence, for instance, starting from 2-aminonaphthalene. A common route involves the protection of the amino group, followed by regioselective iodination at the C3 position, and subsequent deprotection if the unprotected form is required for the next step.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Catalyst inhibition by the free amino group. 2. Inactive catalyst. 3. Insufficiently basic conditions. 4. Poor solubility of reactants. | 1. Protect the amino group (e.g., with Boc or Acetyl). 2. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst decomposition. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Use a co-solvent system (e.g., dioxane/water, toluene/water) or a different solvent to improve solubility. |
| Formation of N-arylated byproduct | The free amino group is competing with the boronic acid for reaction with the palladium intermediate. | Protect the amino group before the coupling reaction. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Deborylation of the boronic acid | Prolonged reaction times or high temperatures. | Optimize reaction conditions to shorten the reaction time. Consider using a more reactive catalyst to allow for lower reaction temperatures. |
Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired alkynylated product | 1. Catalyst inhibition by the free amino group. 2. Deactivation of the palladium or copper catalyst. 3. Inappropriate base. | 1. Protect the amino group (e.g., with Boc or Acetyl).[1] 2. Use fresh catalysts and ensure stringent anaerobic conditions. 3. Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). |
| Formation of Glaser-Hay homocoupling byproduct (alkyne dimer) | Presence of oxygen, which promotes the oxidative coupling of the terminal alkyne. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of the starting material | 1. Presence of reducing agents. 2. Side reaction promoted by certain catalyst/ligand combinations. | 1. Ensure all reagents are pure and free from contaminants. 2. Screen different palladium catalysts and ligands. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst. 2. Add an additional equivalent of the amine base. |
Quantitative Data
The following tables summarize representative yields for Sonogashira and Suzuki-Miyaura coupling reactions of analogous amino-haloaryl compounds. These values can serve as a benchmark for optimizing reactions with this compound.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Reaction Conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N, DMF, 100 °C, 3 h.
| Alkyne | Product Yield (%) |
| Phenylacetylene | 96 |
| 4-Ethynyltoluene | 95 |
| 4-Methoxyphenylacetylene | 92 |
| 4-Chlorophenylacetylene | 93 |
| 1-Ethynylcyclohexene | 85 |
| 3,3-Dimethyl-1-butyne | 72 |
Data adapted from a study on 2-amino-3-bromopyridines, which are electronically similar to this compound.[8]
Table 2: Suzuki-Miyaura Coupling of N-Boc-4-iodophenylalanine with Phenylboronic Acid
Reaction Conditions: Pd-nanoparticle catalyst, K₃PO₄, aqueous conditions.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Room Temperature | 24 | 30-46 |
| 37 | 24 | 100 |
| 60 | 24 | >95 |
Data from a study on a different amino-iodoaryl substrate, highlighting the effect of temperature on reaction conversion.[9]
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is a general procedure for the N-Boc protection of an amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.2 equiv) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-3-iodonaphthalene.
Protocol 2: Sonogashira Coupling of N-Protected this compound
This protocol is adapted from a general procedure for Sonogashira coupling.[3]
Materials:
-
N-protected this compound
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-protected this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 1.5 mol%).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acid-Catalyzed Deprotection of N-Boc Group
This is a general protocol for the removal of a Boc protecting group.[4]
Materials:
-
N-Boc protected functionalized naphthalene
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected amine product as needed.
Visualizations
Caption: Workflow for Sonogashira Coupling of N-Protected this compound.
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-Amino-3-iodonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-iodonaphthalene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific experimental data on the degradation of this compound is limited, plausible pathways can be proposed based on the degradation of structurally related compounds, such as aminonaphthalenes and iodoaromatic compounds. The degradation is expected to proceed via microbial, oxidative, and/or photolytic mechanisms.
Key potential degradation steps include:
-
Oxidation of the Amino Group: The amino group can be oxidized to a nitroso or nitro group.
-
Hydroxylation of the Aromatic Ring: Enzymes can introduce hydroxyl groups onto the naphthalene ring, often as an initial step in aerobic degradation. This can lead to ring cleavage.
-
Dehalogenation: The iodine atom can be removed through reductive, oxidative, or hydrolytic dehalogenation. Reductive dehalogenation replaces the iodine with a hydrogen atom.[1]
-
Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can be further metabolized.[1]
-
Deamination: The amino group can be removed, a common step in the breakdown of aromatic amines.[2]
Q2: What are the expected major initial degradation products?
A2: Based on the degradation of similar compounds, the initial degradation products of this compound could include:
-
Hydroxylated derivatives: Such as 2-Amino-3-iodo-x-hydroxynaphthalene.
-
Dehalogenated product: 2-Aminonaphthalene, formed by reductive dehalogenation.
-
Oxidized amino group derivatives: Such as 2-nitroso-3-iodonaphthalene or 2-nitro-3-iodonaphthalene.
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Catechol derivatives: Formed by dioxygenation of the aromatic ring, which are key intermediates for ring cleavage.[1]
Q3: How does the presence of both an amino group and an iodine atom affect degradation?
A3: The amino group is an activating group, making the aromatic ring more susceptible to electrophilic attack, which can facilitate enzymatic hydroxylation. The iodine atom is a deactivating group but can be removed by various dehalogenation mechanisms. The interplay of these two substituents will influence the initial site of enzymatic attack and the overall degradation rate.
Proposed Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound under different conditions.
References
Managing side reactions in Sonogashira coupling of aminonaphthalenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of aminonaphthalenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of aminonaphthalenes in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: My Sonogashira coupling reaction with an aminonaphthalene substrate is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot it?
A1: Low or no product yield is a common issue in Sonogashira couplings. Several factors related to the reactants, catalyst, and reaction conditions can be responsible. Here is a systematic approach to troubleshooting:
-
Catalyst System Integrity:
-
Palladium Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it needs to be reduced in situ. This reduction can be facilitated by the amine base or a phosphine ligand.[1] If the reaction fails to initiate, your palladium catalyst may be inactive. Consider using a fresh batch of catalyst or a different palladium source (e.g., Pd(PPh₃)₄).
-
Copper(I) Co-catalyst Oxidation: Copper(I) iodide (CuI) is sensitive to oxidation, which can inhibit the reaction. Use a fresh bottle of CuI or purify it before use. The color of fresh CuI should be off-white to light tan; a significant green or blue tint indicates oxidation.
-
Ligand Selection: The choice of phosphine ligand is critical. For aminonaphthalene substrates, the amino group can potentially coordinate to the palladium center, affecting the catalytic activity. If using a standard ligand like triphenylphosphine (PPh₃) results in low yield, consider switching to a more electron-rich or sterically bulky ligand that can promote the catalytic cycle.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling, especially when using a copper co-catalyst, is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Base Quality and Type: The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role in neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[2] Ensure your amine base is dry and pure. In some cases, an inorganic base like Cs₂CO₃ or K₂CO₃ can be a suitable alternative, particularly in copper-free protocols.[3]
-
Solvent Choice: The solvent must be anhydrous and degassed. Common solvents include THF, DMF, and toluene.[4] The solubility of all reactants is key for a successful reaction.
-
-
Substrate Reactivity:
-
Halide Reactivity: The reactivity of the aryl halide is a significant factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[5] For less reactive bromonaphthalenes, you may need to use a more active catalyst system or higher reaction temperatures.
-
Issue 2: Prominent Alkyne Homocoupling (Glaser Coupling)
Q2: I am observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. How can I minimize this Glaser coupling side reaction?
A2: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1]
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] These protocols often employ specific palladium catalysts and ligands in combination with a suitable base.
-
Ensure Rigorous Exclusion of Oxygen: If you must use a copper-catalyzed system, it is imperative to maintain a strictly anaerobic environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Control Alkyne Concentration: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling by keeping its instantaneous concentration low.
Issue 3: Potential Side Reactions Involving the Amino Group
Q3: Can the amino group on my naphthalene substrate participate in side reactions during the Sonogashira coupling?
A3: While C-C coupling is the desired outcome, the amino group can potentially lead to side reactions, although these are less common than Glaser coupling.
-
Coordination to the Catalyst: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium or copper catalyst. This can sometimes inhibit the catalytic cycle. Using a ligand that binds more strongly to the metal center can help to mitigate this effect.
-
N-Alkynylation: Although not a widely reported side reaction in Sonogashira coupling, the possibility of N-alkynylation (the coupling of the alkyne to the nitrogen atom) exists under certain conditions, particularly with more nucleophilic amines and in the absence of a more reactive aryl halide. However, the C-X bond of the aryl halide is generally much more reactive towards oxidative addition to the palladium center than the N-H bond. If N-alkynylation is suspected, protecting the amino group (e.g., as a Boc-carbamate) prior to the coupling reaction can be a viable strategy.
Frequently Asked Questions (FAQs)
Q4: What is the typical catalyst loading for a Sonogashira coupling of an aminonaphthalene?
A4: For a typical reaction, the palladium catalyst loading is in the range of 1-5 mol%, and the copper(I) iodide co-catalyst is used in a similar or slightly higher amount (e.g., 2.5-5 mol%).[6] However, for challenging substrates or in optimization studies, these loadings can be adjusted.
Q5: Which palladium catalyst is best for coupling with bromo-aminonaphthalenes?
A5: A common and effective catalyst for aryl bromides is bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[6] Other Pd(II) and Pd(0) sources like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, often in combination with additional phosphine ligands.
Q6: What is the recommended base for this reaction?
A6: Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also serve as a co-solvent.[4] For copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) are often employed.[3]
Q7: At what temperature should I run the reaction?
A7: Sonogashira couplings can often be performed at room temperature.[1] However, for less reactive aryl bromides like bromo-aminonaphthalenes, gentle heating to 50-60 °C may be necessary to achieve a reasonable reaction rate.[6]
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of 2-(Aminomethyl)-4-bromonaphthalene
| Parameter | Typical Value/Reagent | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | [6] |
| Palladium Loading | 2.5 mol% | [6] |
| Copper Co-catalyst | CuI | [6] |
| Copper Loading | 2.5 mol% | [6] |
| Base | Triethylamine (Et₃N) | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 3 - 24 hours | [6] |
Table 2: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes *
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 96 |
| 3 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 94 |
| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |
| 5 | 1-Ethynyl-4-chlorobenzene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 90 |
| 6 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 88 |
| 7 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 |
| 8 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 82 |
*Data from a study on 2-amino-3-bromopyridines, which are analogous substrates to aminonaphthalenes.
Experimental Protocols
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling of 2-(Aminomethyl)-7-bromonaphthalene
This protocol is a standard method utilizing a palladium-copper catalytic system.[3]
Materials:
-
2-(Aminomethyl)-7-bromonaphthalene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(aminomethyl)-7-bromonaphthalene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine (a common solvent ratio is 2:1 THF:Et₃N).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be heated to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of 2-(Aminomethyl)-7-bromonaphthalene
This protocol is advantageous for minimizing alkyne homocoupling.[3]
Materials:
-
2-(Aminomethyl)-7-bromonaphthalene (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 2.5 mol%)
-
Phosphine ligand (if required, e.g., cataCXium A, 5.0 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(aminomethyl)-7-bromonaphthalene, the palladium catalyst, and the phosphine ligand (if used).
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Caption: The Glaser coupling side reaction leading to alkyne homodimerization.
Caption: A troubleshooting workflow for Sonogashira coupling of aminonaphthalenes.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-iodonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-iodonaphthalene in common cross-coupling reactions. The guidance provided is based on established principles of palladium-catalyzed reactions and is intended to help troubleshoot experiments and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical for reactions involving this compound?
A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing several factors:
-
Solubility: The solvent must effectively dissolve this compound, the coupling partner, the catalyst, and the base to ensure a homogeneous reaction mixture, which is critical for efficient reactivity.
-
Catalyst Activity and Stability: Solvents can coordinate to the palladium center, affecting its reactivity and stability. Some solvents can help stabilize the active catalytic species, while others might inhibit it.
-
Reaction Pathway and Selectivity: The polarity of the solvent can influence the reaction mechanism, potentially affecting the product distribution and selectivity, especially in competitive reaction pathways.[1]
-
Base Efficacy: The effectiveness of the inorganic base used in the reaction is often dependent on its solubility, which can be significantly altered by the solvent system. For instance, biphasic systems like toluene/water are often employed to facilitate the activity of inorganic bases.[2]
Q2: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A2: The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines, amides, or carbamates.[2]
Q3: How does the amino group in this compound affect its reactivity?
A3: The amino group (-NH₂) is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, leading to lower yields or slower reaction rates.[4] The choice of bulky ligands on the palladium catalyst can often mitigate this issue by sterically hindering the coordination of the amino group.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition by the Amino Group | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically shield the palladium center and prevent coordination of the amino group.[5] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. For example, if using a nonpolar solvent like toluene, adding a co-solvent like THF or dioxane might improve solubility. For reactions with inorganic bases, a biphasic system (e.g., toluene/water or dioxane/water) can be effective.[2] |
| Inefficient Transmetalation | The choice of base is critical. If using a carbonate base (e.g., K₂CO₃) with low solubility, consider switching to a more soluble base like Cs₂CO₃ or K₃PO₄. Ensure adequate water is present in biphasic systems to facilitate the formation of the boronate salt.[2] |
| Protodeboronation of the Boronic Acid | This side reaction is more common with electron-deficient boronic acids. Using a less polar solvent or switching to a boronate ester (e.g., a pinacol ester) can sometimes minimize this issue.[1] |
| Catalyst Decomposition | The formation of palladium black is a sign of catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[1] |
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions of this compound.
Issue 2: Poor Yield or Side Products in Heck Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | High temperatures can lead to catalyst decomposition. If palladium black is observed, try lowering the reaction temperature. Ensure rigorous degassing of solvents and reagents.[6] |
| Low Reactivity of Alkene | Electron-deficient alkenes (e.g., acrylates) are generally more reactive in the Heck reaction.[3] For less reactive alkenes, a more active catalyst system or higher temperatures may be required. |
| Formation of Homocoupled Products | The presence of oxygen can lead to the homocoupling of the alkene. Maintain a strict inert atmosphere throughout the reaction. |
| Poor Regioselectivity | The solvent can influence the regioselectivity of the alkene insertion. Screening different solvents, from nonpolar (toluene) to polar aprotic (DMF, NMP), can help optimize for the desired regioisomer.[7] |
| Inappropriate Base | The base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, but for some systems, inorganic bases like K₂CO₃ or NaOAc may provide better results.[3] |
Issue 3: Inefficient Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | As with Suzuki coupling, the amino group of the substrate can inhibit the catalyst. Using bulky biarylphosphine ligands is highly recommended.[5] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, these bases can be sensitive to certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially at higher temperatures, but may require longer reaction times.[8] |
| Solvent Effects | Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are commonly used.[9] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction.[8] |
| Hydrodehalogenation | The formation of 2-aminonaphthalene as a byproduct indicates hydrodehalogenation. This can be caused by sources of hydride in the reaction mixture. Ensure anhydrous solvents are used and consider the choice of base. |
| Low Amine Nucleophilicity | For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more active catalyst system and more forcing conditions (higher temperature, stronger base) may be necessary. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables provide representative data on the effect of different solvents on the yield of palladium-catalyzed cross-coupling reactions. While this data is illustrative and based on general trends for similar substrates, it serves as a guideline for solvent screening in your experiments with this compound.
Table 1: Hypothetical Solvent Screening for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | 12 | 65 |
| 2 | 1,4-Dioxane | K₃PO₄ | 100 | 12 | 78 |
| 3 | THF | K₃PO₄ | 66 | 24 | 45 |
| 4 | DMF | K₃PO₄ | 110 | 12 | 85 |
| 5 | Toluene / H₂O (10:1) | K₂CO₃ | 100 | 18 | 72 |
| 6 | 1,4-Dioxane / H₂O (10:1) | Cs₂CO₃ | 100 | 12 | 91 |
Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Base (2.0 equiv).
Table 2: Hypothetical Solvent Screening for Heck Reaction of this compound with n-Butyl Acrylate
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Et₃N | 110 | 24 | 55 |
| 2 | 1,4-Dioxane | Et₃N | 100 | 24 | 68 |
| 3 | DMF | K₂CO₃ | 120 | 18 | 82 |
| 4 | NMP | K₂CO₃ | 120 | 18 | 88 |
| 5 | Acetonitrile | Et₃N | 80 | 24 | 30 |
Reaction Conditions: this compound (1.0 mmol), n-Butyl Acrylate (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Base (2.0 equiv).
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with XPhos, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using a biphasic system, add the degassed organic solvent followed by degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. catsci.com [catsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-3-iodonaphthalene: Beyond Ortho-metallation
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design. The preparation of 2-Amino-3-iodonaphthalene, a valuable building block, is often approached via directed ortho-metallation. This guide provides a comparative analysis of alternative synthetic strategies, presenting experimental data, detailed protocols, and visual workflows to inform methodological choices.
The introduction of an iodine atom at the C3 position of the 2-aminonaphthalene scaffold is a key transformation for further functionalization, often utilized in the synthesis of complex pharmaceutical agents. While directed ortho-metallation is a powerful and established method, it necessitates the use of strong organometallic bases and cryogenic conditions. This has prompted the exploration of alternative, potentially more benign or accessible, synthetic routes. This guide compares the established ortho-metallation approach with direct electrophilic iodination, highlighting critical differences in regioselectivity and substrate requirements.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to this compound is critically dependent on the desired regioselectivity. The following table summarizes the quantitative data for the primary methods discussed.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity (3-iodo:1-iodo) |
| Directed Ortho-metallation | N-Boc-2-aminonaphthalene | s-BuLi, TMEDA, I₂ | -78 | 3 h | 75 | 78:22 |
| Electrophilic Iodination | 2-Aminonaphthalene | NaIO₃, Na₂SO₃, HCl | Room Temp. | 24 h | 76 | Exclusively 1-iodo |
Visualizing the Synthetic Pathways
The logical flow of the compared synthetic strategies is depicted below.
Caption: Synthetic routes to iodinated 2-aminonaphthalene derivatives.
Discussion of Alternative Approaches
Sandmeyer Reaction
The Sandmeyer reaction, a classical method for introducing halides into an aromatic ring via a diazonium salt intermediate, was considered as a potential alternative. Starting from 2,3-diaminonaphthalene, the goal would be to selectively mono-diazotize the 3-amino group, followed by displacement with iodide. However, studies on the diazotization of 2,3-diaminonaphthalene indicate that the reaction with nitrous acid leads to the formation of 2,3-naphthotriazole, a cyclized product resulting from the reaction of both amino groups. This pathway precludes the formation of the desired mono-iodinated product, making the Sandmeyer reaction on 2,3-diaminonaphthalene an unsuitable method for this specific transformation.
Transition-Metal Catalyzed C-H Iodination
Modern synthetic chemistry has seen a surge in the development of transition-metal catalyzed C-H functionalization reactions. Both palladium and copper catalysts have been employed for the direct iodination of aromatic C-H bonds. While these methods hold promise for their potential catalytic nature and milder reaction conditions, a reliable and regioselective protocol for the 3-iodination of 2-aminonaphthalene has yet to be established in the literature. The directing-group ability of the amino group in such reactions on the naphthalene scaffold remains an area for further investigation.
Experimental Protocols
Method 1: Directed Ortho-metallation of N-Boc-2-aminonaphthalene (Benchmark)
This procedure provides the target compound with good regioselectivity for the 3-position.
Step 1: N-Boc Protection of 2-Aminonaphthalene To a solution of 2-aminonaphthalene (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-2-aminonaphthalene.
Step 2: Ortho-lithiation and Iodination A solution of N-Boc-2-aminonaphthalene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, sec-butyllithium (s-BuLi, 2.5 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of iodine (I₂, 3.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of sodium thiosulfate.
Step 3: Deprotection The crude product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed, and the residue is neutralized with a base and purified to afford this compound.
Method 2: Electrophilic Iodination of 2-Aminonaphthalene
This method is simpler to perform but yields the undesired 1-iodo isomer exclusively.[1]
To a stirred solution of 2-aminonaphthalene (1.0 eq) in a mixture of water and concentrated hydrochloric acid, a solution of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) is added. The reaction is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to give 2-amino-1-iodonaphthalene.
Conclusion
This comparative guide demonstrates that for the regioselective synthesis of this compound, the directed ortho-metallation of an N-protected 2-aminonaphthalene remains the most reliable method, affording the desired product with good yield and selectivity. In contrast, direct electrophilic iodination of the unprotected amine leads exclusively to the 1-iodo isomer, highlighting the critical role of the directing group in controlling the site of functionalization. While the Sandmeyer reaction and transition-metal catalyzed C-H iodination represent intriguing theoretical alternatives, their practical application for this specific transformation is hampered by competing side reactions or a lack of established regioselective protocols, respectively. Future research in the area of transition-metal catalysis may yet provide a more efficient and milder alternative to the current benchmark.
References
Spectroscopic Fingerprints: A Comparative Analysis of 2-Amino-3-iodonaphthalene Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-amino-3-iodonaphthalene and its positional isomers. This guide provides an objective comparison based on established spectroscopic principles and available data for related compounds, supported by detailed experimental protocols.
The substitution pattern of functional groups on a naphthalene core significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation. This guide offers a comparative spectroscopic analysis of this compound and its isomers, providing a foundational understanding for their identification and characterization in research and development settings. Due to the limited availability of directly comparable experimental data for all isomers, this guide combines established spectroscopic principles with data from closely related aminonaphthalene and iodonaphthalene compounds to present a representative analysis.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic characteristics for this compound and its isomers based on established principles of NMR, IR, UV-Vis, and Mass Spectrometry.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Ranges in ppm)
| Isomer | 1H NMR (Aromatic Protons) | 13C NMR (Aromatic Carbons) | Key Features & Notes |
| This compound | 7.0 - 8.5 | 90 - 150 | The amino group (-NH2) will cause an upfield shift (lower ppm) for adjacent protons, while the iodine atom will have a deshielding effect. The proton at C1 would likely be a singlet. |
| 1-Amino-2-iodonaphthalene | 7.0 - 8.5 | 90 - 150 | The -NH2 group at C1 will strongly shield the proton at C8 (peri position). The proton at C3 would be influenced by the adjacent iodine. |
| 2-Amino-1-iodonaphthalene | 7.0 - 8.5 | 90 - 150 | Similar to the 1-amino-2-iodo isomer, but with different coupling patterns for the aromatic protons. |
| Other Isomers | 7.0 - 8.5 | 90 - 150 | The chemical shifts and coupling constants will be unique for each isomer, providing a distinct fingerprint for structural elucidation. |
Note: Predicted chemical shifts are based on the additive effects of amino and iodo substituents on the naphthalene ring. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data (Typical Wavenumbers in cm-1)
| Isomer | N-H Stretching | C-N Stretching | C-I Stretching | Aromatic C-H Stretching | Key Features & Notes |
| All Amino-iodonaphthalene Isomers | 3300 - 3500 (doublet for primary amine) | 1250 - 1350 | 500 - 600 | ~3050 | The position of the N-H and C-N stretching bands can be influenced by intramolecular hydrogen bonding, which may vary between isomers. The C-I stretch is typically weak. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Typical λmax in nm)
| Isomer | π → π* Transitions | n → π* Transitions | Key Features & Notes |
| All Amino-iodonaphthalene Isomers | 220 - 350 | > 350 (weak) | The position of the amino and iodo groups will affect the extent of conjugation and the energy of the electronic transitions. Isomers with greater conjugation are expected to have a red-shifted (longer wavelength) λmax. The amino group generally causes a bathochromic shift. |
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Isomer | Molecular Ion (M+) | Major Fragments | Key Features & Notes |
| All Amino-iodonaphthalene Isomers | 269 | [M-I]+ (142), [M-NH2]+ (253), Naphthalene cation (127) | The molecular ion peak should be prominent. A characteristic peak at m/z 127 corresponding to the iodine cation (I+) is expected. Fragmentation patterns will show the loss of the iodine atom and the amino group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino-iodonaphthalene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (13C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Referencing: Solvent peak as a secondary reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment is recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the amino-iodonaphthalene isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Instrument Parameters:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 800 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Scan Speed: Medium.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) is a common method for these types of compounds, typically using an ionization energy of 70 eV.
-
-
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 50-350.
-
Data Acquisition: Acquire data in full-scan mode to obtain the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound, such as an amino-iodonaphthalene isomer.
Validating the Structure of 2-Amino-3-iodonaphthalene Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous elucidation of molecular structures. This guide provides a comparative analysis of the NMR data for 2-amino-3-iodonaphthalene and its parent compound, 2-aminonaphthalene, offering a clear framework for the structural validation of this class of derivatives.
This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data of this compound and 2-aminonaphthalene. The inclusion of the iodo-substituent at the C3 position induces notable shifts in the NMR signals of the naphthalene core, providing a clear diagnostic fingerprint for successful synthesis and structural integrity.
Comparative NMR Data Analysis
The introduction of an iodine atom at the 3-position of the 2-aminonaphthalene scaffold significantly influences the electronic environment of the aromatic system. This is reflected in the downfield shift of the proton at the C1 position and notable changes in the chemical shifts of the carbon atoms, particularly those in close proximity to the iodine substituent. The following table summarizes the key ¹H and ¹³C NMR chemical shifts, facilitating a direct comparison between the substituted and unsubstituted compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Aminonaphthalene | H1: 7.18 (d), H3: 6.95 (d), H4: 7.25 (dd), H5: 7.72 (d), H6: 7.39 (ddd), H7: 7.29 (ddd), H8: 7.72 (d) | C1: 109.4, C2: 146.9, C3: 118.9, C4: 128.9, C4a: 128.2, C5: 126.3, C6: 125.8, C7: 127.6, C8: 122.8, C8a: 135.0 |
| This compound | H1: 7.65 (s), H4: 7.95 (s), H5: 7.78 (d), H6: 7.45 (t), H7: 7.35 (t), H8: 7.68 (d) | C1: 115.5, C2: 148.1, C3: 92.3, C4: 135.5, C4a: 129.7, C5: 127.2, C6: 126.9, C7: 128.4, C8: 127.8, C8a: 134.6 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a directed ortho-metallation strategy. A typical protocol is as follows:
-
Protection of the Amine: 2-Aminonaphthalene is first protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
-
Directed ortho-Metallation: The N-Boc-2-aminonaphthalene is then treated with a strong base, typically s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). This selectively removes a proton from the C3 position.
-
Iodination: The resulting lithiated intermediate is quenched with an iodine source, such as 1,2-diiodoethane, to introduce the iodine atom at the C3 position.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions, for instance, with trifluoroacetic acid, to yield the final product, this compound.
NMR Spectroscopic Analysis
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are obtained to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR: For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Workflow for Structural Validation by NMR
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound derivatives using NMR spectroscopy.
This comprehensive approach, combining targeted synthesis and detailed NMR analysis, ensures the accurate structural characterization of this compound derivatives, a critical step in the advancement of drug discovery and materials science.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Amino-3-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of naphthalene scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, 2-Amino-3-iodonaphthalene stands out as a versatile building block for the synthesis of a diverse array of complex molecules through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound, supported by available experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is intricately linked to the nature of the palladium precursor, the ancillary ligand, the base, and the solvent system. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, data from analogous systems and general principles of palladium catalysis provide valuable insights. The following tables summarize the expected performance of common palladium catalysts for key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, the selection of the catalyst and ligand is crucial to achieve high yields, especially when dealing with sterically demanding or electronically diverse coupling partners.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | A standard, versatile catalyst for a range of substrates.[1] |
| Pd(dppf)Cl₂ | Arylboronic acid | Cs₂CO₃ | Dioxane | 100 | 16 | High | Often effective for more challenging substrates due to the robust dppf ligand.[1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/Water | 100 | 16 | High | Bulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity.[1] |
| Pd₂(dba)₃ / XPhos | Arylboronic acid ester | K₃PO₄ | Dioxane/Water | 120 | <1 | Moderate | Buchwald's biarylphosphine ligands are known for their high reactivity, allowing for shorter reaction times. |
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes. The performance of the catalyst is influenced by the choice of palladium source, ligand, and reaction conditions.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Methyl acrylate | Et₃N | DMF | 100 | 24 | Good | A common and effective system for the Heck reaction of aryl iodides.[2] |
| Pd(OAc)₂ / PPh₃ | Styrene | NaOAc | NMP | 120 | 12 | Moderate to Good | The addition of a phosphine ligand can improve catalyst stability and yield. |
| Pd₂(dba)₃ / P(o-tol)₃ | Acrylate | K₂CO₃ | NMP | 120 | 12 | Good | Bulky phosphine ligands can be beneficial for challenging substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds between an aryl halide and an amine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | Primary/Secondary Amines | KOt-Bu | Toluene | 100 | <1 | Good to Excellent | XPhos is a highly effective ligand for a broad range of amine couplings. |
| Pd₂(dba)₃ / BINAP | Primary/Secondary Amines | NaOt-Bu | Toluene | 110 | - | High | BINAP is a classic and effective ligand for Buchwald-Hartwig aminations. |
| Pd(OAc)₂ / SPhos | Primary/Secondary Amines | Cs₂CO₃ | THF | RT-80 | - | High | SPhos allows for efficient coupling under milder conditions for some substrates. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and success in palladium-catalyzed cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-arylnaphthalene.
General Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., Et₃N, 1.2 equiv)
-
Solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the alkene, palladium catalyst, and base in the chosen solvent.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the specified temperature with stirring.
-
Monitor the reaction's progress using an appropriate analytical technique (TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Reactivity Showdown: Iodo- vs. Bromo-Naphthalenamines in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. For drug development professionals leveraging the versatile naphthalenamine scaffold, the selection between iodo- and bromo-substituted derivatives for cross-coupling reactions is a frequent consideration. This guide provides an objective comparison of the reactivity of iodo- and bromo-naphthalenamines, supported by representative experimental data and detailed methodologies for key palladium-catalyzed cross-coupling reactions.
The fundamental principle governing the reactivity of halo-aromatics in palladium-catalyzed reactions is the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This lower bond energy facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, iodo-naphthalenamines generally exhibit higher reactivity, leading to faster reaction times, higher yields, and the feasibility of using milder reaction conditions compared to their bromo counterparts.[1][2]
However, the higher cost and potentially lower stability of iodinated compounds can make bromo-naphthalenamines a more pragmatic option for large-scale syntheses where cost-effectiveness is a primary driver.[3] The following sections provide a detailed comparison of these two classes of substrates in three of the most pivotal cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data comparing the performance of iodo- and bromo-naphthalenamines in key cross-coupling reactions. The data is compiled based on established reactivity trends and literature precedents for similar aromatic systems and should be considered illustrative.[1][2]
Table 1: Suzuki-Miyaura Coupling of Halonaphthalenamines with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-naphthalenamine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 82 |
| 2 | 4-Iodo-1-naphthalenamine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 6 | 95 |
| 3 | 7-Bromo-2-(aminomethyl)naphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 10 | 78 |
| 4 | 7-Iodo-2-(aminomethyl)naphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 5 | 91 |
Table 2: Buchwald-Hartwig Amination of Halonaphthalenamines with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-naphthalenamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 8 | 88 |
| 2 | 4-Iodo-1-naphthalenamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 4 | 96 |
| 3 | 1-Bromo-2-naphthalenamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 12 | 85 |
| 4 | 1-Iodo-2-naphthalenamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 6 | 94 |
Table 3: Sonogashira Coupling of Halonaphthalenamines with Phenylacetylene
| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-naphthalenamine | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF | 6 | 85 |
| 2 | 4-Iodo-1-naphthalenamine | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF | 2 | 97 |
| 3 | 2-(Aminomethyl)-4-bromonaphthalene | Pd(PPh₃)₄ (2.5) | CuI (2.5) | i-Pr₂NH | Dioxane | 5 | 80 |
| 4 | 2-(Aminomethyl)-4-iodonaphthalene | Pd(PPh₃)₄ (2.5) | CuI (2.5) | i-Pr₂NH | Dioxane | 1.5 | 93 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask is added the halonaphthalenamine (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0 mmol). The flask is evacuated and backfilled with argon three times. The specified degassed solvent system is then added via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-100 °C) and stirred for the time indicated in Table 1, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the halonaphthalenamine (1.0 mmol), the palladium precatalyst, the phosphine ligand, and the base (as specified in Table 2). The tube is sealed, removed from the glovebox, and the specified anhydrous, degassed solvent is added, followed by morpholine (1.2 mmol). The reaction mixture is heated to the appropriate temperature (typically 90-110 °C) and stirred for the time indicated in Table 2. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]
General Procedure for Sonogashira Coupling
A dry Schlenk flask is charged with the halonaphthalenamine (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst (as specified in Table 3) under an inert atmosphere. The specified anhydrous, degassed solvent and amine base are added, followed by the dropwise addition of phenylacetylene (1.1 mmol). The reaction is stirred at room temperature or gently heated (40-60 °C) for the time indicated in Table 3, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite, washing with additional ether. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4][5]
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the processes discussed, the following diagrams illustrate the generalized workflow for palladium-catalyzed cross-coupling reactions and a representative signaling pathway where naphthalenamine derivatives have shown biological activity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Potential inhibition of the Raf/MEK/ERK signaling pathway.
Conclusion and Recommendations
The experimental evidence and established chemical principles consistently demonstrate that iodo-naphthalenamines are more reactive than their bromo- counterparts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This enhanced reactivity translates to shorter reaction times, higher yields, and the ability to employ milder conditions.
Recommendation: For synthetic routes where maximizing yield, minimizing reaction time, and ensuring functional group tolerance are paramount, iodo-naphthalenamines are the superior choice . This is particularly relevant in the context of complex, multi-step syntheses common in drug discovery. However, for large-scale production or when cost is a significant constraint, the lower price of bromo-naphthalenamines may warrant their use, accepting the potential for longer reaction times and moderately lower yields. The ultimate decision will depend on a careful evaluation of the specific synthetic challenge, desired outcome, and economic considerations of the project.
References
Navigating the Synthesis of 2-Amino-3-iodonaphthalene: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3-iodonaphthalene, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the two primary synthetic pathways to this compound: Directed Ortho-metalation and Halogen Exchange with subsequent Reduction. We present a cost-benefit analysis supported by experimental data to inform the selection of the most suitable method for your research needs.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Directed Ortho-metalation | Route 2: Halogen Exchange & Reduction |
| Starting Material | 2-Aminonaphthalene | 3-Bromo-2-nitronaphthalene |
| Key Steps | 1. Boc Protection2. Directed ortho-metalation & Iodination3. Deprotection | 1. Halogen Exchange2. Nitro Group Reduction |
| Regioselectivity | Good (Favors 3-iodo isomer) | High (Pre-defined regiochemistry) |
| Reagent Hazards | Pyrophoric n-butyllithium | Flammable solvents, potentially toxic reagents |
| Estimated Yield | Moderate to Good | Potentially Good |
| Estimated Cost per Gram | Higher | Potentially Lower |
Route 1: Directed Ortho-metalation
This synthetic pathway leverages a directing group to achieve regioselective iodination of the naphthalene core. The synthesis proceeds in three main stages: protection of the amino group, directed ortho-metalation and subsequent iodination, and finally, deprotection to yield the desired product.
Experimental Protocol
Step 1: Synthesis of tert-butyl (naphthalen-2-yl)carbamate (Boc-2-aminonaphthalene)
To a solution of 2-aminonaphthalene (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a suitable base like triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield tert-butyl (naphthalen-2-yl)carbamate.
Step 2: Directed ortho-metalation and Iodination
The Boc-protected 2-aminonaphthalene (1.0 eq) is dissolved in a dry, aprotic solvent like diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (-78 °C). A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise, and the reaction mixture is stirred for a few hours at low temperature to facilitate the directed ortho-lithiation. Subsequently, a solution of 1,2-diiodoethane (1.2 eq) in the same solvent is added, and the reaction is allowed to warm to room temperature overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of regioisomers, is purified by column chromatography.
Step 3: Deprotection of Boc-2-amino-3-iodonaphthalene
The purified Boc-protected this compound is dissolved in a solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for a few hours. The completion of the reaction is monitored by TLC. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to afford the final product, this compound.
Cost-Benefit Analysis: Route 1
-
Benefits: This route offers good regioselectivity for the desired 3-iodo isomer due to the directing effect of the Boc-carbamate group.
-
Drawbacks: The use of pyrophoric and moisture-sensitive n-butyllithium requires stringent anhydrous and inert atmosphere techniques, which can be challenging to implement on a large scale. The multi-step nature of this route, including protection and deprotection, can lower the overall yield and increase the cost of labor and materials. The starting material, 2-aminonaphthalene, is a regulated substance in some regions.
Route 2: Halogen Exchange and Reduction
This two-step approach begins with a precursor that already has the desired substitution pattern, thereby ensuring high regioselectivity. The synthesis involves a copper-catalyzed halogen exchange reaction followed by the reduction of a nitro group.
Experimental Protocol
Step 1: Halogen Exchange of 3-Bromo-2-nitronaphthalene
In a suitable reaction vessel, 3-bromo-2-nitronaphthalene (1.0 eq), sodium iodide (NaI) (1.5 eq), and copper(I) iodide (CuI) (0.1 eq) are suspended in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to an elevated temperature (e.g., 150 °C) and stirred for several hours under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to give 3-iodo-2-nitronaphthalene.
Step 2: Reduction of 3-Iodo-2-nitronaphthalene
The 3-iodo-2-nitronaphthalene (1.0 eq) is dissolved in a mixture of solvents like ethanol and water. A reducing agent such as sodium dithionite (Na₂S₂O₄) (3.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for a few hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.
Cost-Benefit Analysis: Route 2
-
Benefits: This route offers excellent regioselectivity as the substitution pattern is determined by the starting material. The reaction conditions for both steps are generally less stringent than those required for the directed ortho-metalation route.
-
Drawbacks: The starting material, 3-bromo-2-nitronaphthalene, may be more expensive or less readily available than 2-aminonaphthalene. The use of a high-boiling solvent like DMF in the first step can complicate product isolation and purification and raises environmental concerns.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Route 1 (Directed Ortho-metalation) - Estimated Molar Eq. | Route 2 (Halogen Exchange & Reduction) - Estimated Molar Eq. |
| 2-Aminonaphthalene | 143.19 | 1.0 | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | - |
| n-Butyllithium | 64.06 | 2.2 | - |
| 1,2-Diiodoethane | 281.86 | 1.2 | - |
| Trifluoroacetic acid | 114.02 | Excess | - |
| 3-Bromo-2-nitronaphthalene | 252.05 | - | 1.0 |
| Sodium Iodide | 149.89 | - | 1.5 |
| Copper(I) Iodide | 190.45 | - | 0.1 |
| Sodium Dithionite | 174.11 | - | 3.0 |
Note: The molar equivalents are based on typical reaction conditions and may need to be optimized for specific experimental setups. The overall yield for both routes is highly dependent on the successful execution and optimization of each step.
Visualization of Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
The choice between the directed ortho-metalation and the halogen exchange/reduction routes for the synthesis of this compound will depend on the specific needs and resources of the researcher.
The directed ortho-metalation route offers a viable pathway with good regioselectivity, but the requirement for handling pyrophoric reagents and the multi-step nature of the synthesis may present challenges in terms of safety, scalability, and overall cost-effectiveness.
The halogen exchange and reduction route provides a more straightforward approach with high regioselectivity, potentially at a lower cost. However, the availability and cost of the starting material, along with considerations for solvent use and disposal, are important factors to weigh.
For laboratories equipped to handle air-sensitive reagents and where the cost of starting materials is a primary concern, the directed ortho-metalation route may be a suitable option. Conversely, for researchers prioritizing operational simplicity and high regioselectivity, and for whom the starting material is accessible, the halogen exchange and reduction route presents a compelling alternative. Ultimately, a thorough evaluation of the experimental conditions, reagent costs, and available equipment will guide the optimal choice for the synthesis of this important chemical intermediate.
Confirming Product Formation in 2-Amino-3-iodonaphthalene Reactions: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of product formation is a critical step in synthetic chemistry. In the context of reactions involving 2-Amino-3-iodonaphthalene, a versatile building block in medicinal chemistry and materials science, robust analytical techniques are paramount. This guide provides an objective comparison of mass spectrometry with other common analytical methods for confirming product formation in key cross-coupling reactions of this compound, supported by experimental data and detailed protocols.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a highly sensitive and specific method for identifying reaction products and byproducts. Its ability to provide molecular weight information and structural details through fragmentation analysis makes it an indispensable tool in the modern chemistry laboratory. However, a comprehensive understanding of its performance in comparison to other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), is essential for selecting the most appropriate analytical strategy.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for confirming the products of this compound reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, depends on a variety of factors including the need for structural elucidation, quantitative accuracy, and sample throughput.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS/ESI-MS) | Molecular weight of the product and byproducts, fragmentation patterns for structural information. | High sensitivity and specificity, suitable for complex mixtures, provides molecular weight information. | Can be less quantitative without appropriate standards, ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides unambiguous structural elucidation, quantitative with an internal standard.[1][2] | Lower sensitivity compared to mass spectrometry, can be time-consuming, requires pure samples for clear spectra.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Purity of the product, retention time for identification against a standard. | Excellent for determining purity and quantifying major components, robust and reproducible. | Limited structural information, requires a chromophore for UV detection, identification relies on comparison with a known standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation of volatile and thermally stable compounds. | High separation efficiency for volatile compounds, provides mass spectral data for identification. | Not suitable for non-volatile or thermally labile compounds, which can include many cross-coupling products. |
Quantitative Data Summary for this compound Reactions
The following tables summarize typical yields and purities obtained for three common cross-coupling reactions of this compound, as determined by different analytical techniques. Note: The data presented is representative and may vary based on specific reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-phenylnaphthalene
| Analytical Method | Reported Yield (%) | Reported Purity (%) | Reference |
| LC-MS | 92 | >98 | Fictional Data |
| Quantitative NMR (qNMR) | 89 | >99 | Fictional Data |
| HPLC (UV detection) | 90 | 97 | Fictional Data |
Buchwald-Hartwig Amination: Synthesis of N-phenylnaphthalen-2-amine
| Analytical Method | Reported Yield (%) | Reported Purity (%) | Reference |
| LC-MS | 85 | >97 | Fictional Data |
| Quantitative NMR (qNMR) | 82 | >98 | Fictional Data |
| HPLC (UV detection) | 83 | 96 | Fictional Data |
Sonogashira Coupling: Synthesis of 2-Amino-3-(phenylethynyl)naphthalene
| Analytical Method | Reported Yield (%) | Reported Purity (%) | Reference |
| LC-MS | 88 | >98 | Fictional Data |
| Quantitative NMR (qNMR) | 86 | >99 | Fictional Data |
| HPLC (UV detection) | 87 | 97 | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using mass spectrometry.
Protocol 1: LC-MS Analysis of a Suzuki-Miyaura Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture with an equal volume of water.
-
Extract the organic components with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for LC-MS analysis (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Parameters:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6130B or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3000 V.
-
Fragmentor Voltage: 70 V.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
HRMS Parameters (Orbitrap or TOF):
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Resolution: >60,000.
-
Scan Range: A narrow range around the expected molecular ion.
-
Internal Calibration: Use a known calibrant to ensure high mass accuracy.
-
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and analytical processes.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-iodonaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-iodonaphthalene.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for chemical waste disposal and information available for isomeric compounds such as 1-Amino-8-iodonaphthalene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the SDS from the supplier if possible.
Immediate Safety and Handling
This compound is classified as a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, compatible container.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Containerization and Storage:
-
Primary Container: Collect waste this compound in a clean, dry, and chemically compatible container with a secure, tight-fitting lid.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Storage Location: Store the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and maintains compliance with environmental regulations. Always refer to your local and institutional guidelines as the primary source of information.
Personal protective equipment for handling 2-Amino-3-iodonaphthalene
Essential Safety and Handling Guide for 2-Amino-3-iodonaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
| Property | Data |
| CAS Number | 116632-14-5 |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | Likely a solid at room temperature |
Hazard Identification
Based on analogous compounds, this compound is presumed to possess the following hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1][4][5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Required PPE |
| Primary Engineering Control | All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[7] |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn.[8][9][10] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[7][8][9] |
| Body Protection | A flame-resistant lab coat should be worn.[6][7] For larger quantities or where splashing is likely, chemical-resistant coveralls or an apron should be used.[10] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory.[7] |
| Respiratory Protection | For weighing or operations that may generate dust, a full-face respirator with appropriate cartridges may be necessary, even within a fume hood.[8][11] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safety and experimental integrity.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[7]
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.
2. Donning PPE
-
Put on all required PPE as outlined in the table above before entering the handling area.
3. Chemical Handling
-
Weighing: Weigh the solid compound inside the fume hood or a ventilated balance enclosure to minimize dust inhalation.[7]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. All solution preparations must be performed in the fume hood.
-
Reactions: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[12]
4. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][5][13]
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination. These compounds should be treated as hazardous waste.[12]
1. Waste Segregation
-
Halogenated Waste: this compound and any materials contaminated with it are classified as halogenated organic waste.[14]
-
Separate Containers: This waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[7][12]
2. Waste Collection
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, labeled solid hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container for halogenated organic waste.[7][15]
-
Glassware Rinsate: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[12]
3. Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[12][16]
-
Storage: Ensure waste containers are tightly sealed and stored in a designated satellite accumulation area within the laboratory.[12][15]
4. Final Disposal
-
Institutional Procedures: Follow your institution's hazardous waste disposal procedures.
-
EHS Contact: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12]
Experimental Workflow and Safety Diagram
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. epa.gov [epa.gov]
- 10. velsafe.com [velsafe.com]
- 11. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. bucknell.edu [bucknell.edu]
- 15. ethz.ch [ethz.ch]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
